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Foundational

An In-Depth Technical Guide to the Synthetic Pathways for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

Introduction Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiophene ring linked to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiophene ring linked to a functionalized butanoate chain, presents a versatile scaffold for the synthesis of novel therapeutic agents. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The α-hydroxy ester functional group provides a key site for further chemical modification and can play a crucial role in the molecule's interaction with biological targets.

This technical guide provides a comprehensive overview of the plausible and scientifically vetted synthetic pathways for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. As a molecule without a widely established, named synthesis, this guide will delve into logical retrosynthetic approaches, detailing the strategic considerations and experimental protocols for each proposed route. The methodologies discussed are grounded in fundamental principles of organic synthesis and are supported by established literature for analogous transformations.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several key bond disconnections that inform the primary synthetic strategies. The most logical disconnections are the carbon-carbon bonds that form the butanoate backbone. This leads to two principal pathways:

  • Pathway A: Grignard-based Approach. This strategy involves the formation of a carbon-carbon bond between a thiophene-containing nucleophile (a Grignard reagent) and an electrophilic α-keto ester.

  • Pathway B: Reformatsky and Aldol-based Approaches. These routes focus on the formation of the C2-C3 bond of the butanoate chain, typically by reacting a thiophene-containing aldehyde with a suitable two-carbon nucleophile.

The choice between these pathways will depend on factors such as the availability of starting materials, desired stereochemical control, and scalability of the synthesis.

Pathway A: Grignard-based Synthesis

The Grignard reaction is a robust and highly versatile method for the formation of carbon-carbon bonds.[1][2][3][4][5] In this approach, a Grignard reagent derived from 3-bromothiophene is reacted with an appropriate α-keto ester to construct the carbon skeleton of the target molecule.

Diagram of the Grignard-based Pathway

Grignard Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 3-Bromothiophene 3-Bromothiophene 3-Thienylmagnesium_bromide 3-Thienylmagnesium bromide 3-Bromothiophene->3-Thienylmagnesium_bromide Mg, THF Mg Mg Intermediate_alkoxide Intermediate alkoxide 3-Thienylmagnesium_bromide->Intermediate_alkoxide + Methyl pyruvate Methyl_pyruvate Methyl pyruvate Target_Molecule Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate Intermediate_alkoxide->Target_Molecule H3O+

Caption: Grignard-based synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Preparation of 3-Thienylmagnesium bromide

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagents: Magnesium turnings (1.2 eq) are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

  • Initiation: A small amount of 3-bromothiophene (1.0 eq) dissolved in anhydrous THF is added from the dropping funnel. The reaction is initiated, which may require gentle warming. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.[4]

  • Addition: The remaining 3-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Methyl Pyruvate

  • Cooling: The freshly prepared 3-thienylmagnesium bromide solution is cooled to 0 °C in an ice bath.

  • Addition: A solution of methyl pyruvate (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Stirring: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

Step 3: Quenching and Work-up

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

Causality and Scientific Rationale
  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water. Therefore, all glassware must be rigorously dried and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[4]

  • Choice of Electrophile: Methyl pyruvate is chosen as the electrophile to introduce the α-hydroxy ester moiety in a single step.

  • Temperature Control: The reaction is highly exothermic, and maintaining a low temperature during the addition of the electrophile is crucial to prevent side reactions and ensure a good yield.

Pathway B: Reformatsky-based Synthesis

The Reformatsky reaction provides an alternative route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[6][7][8] This pathway involves the synthesis of an intermediate aldehyde, 3-(thiophen-3-yl)propanal.

Diagram of the Reformatsky-based Pathway

Reformatsky_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reformatsky Reaction 3-Thiopheneethanol 3-Thiopheneethanol 3-Thiophenepropanal 3-(Thiophen-3-yl)propanal 3-Thiopheneethanol->3-Thiophenepropanal Oxidation (e.g., PCC) Methyl_bromoacetate Methyl 2-bromoacetate Intermediate_zinc_enolate Intermediate zinc enolate Methyl_bromoacetate->Intermediate_zinc_enolate Zn, THF Zinc Zinc Target_Molecule Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate Intermediate_zinc_enolate->Target_Molecule + 3-(Thiophen-3-yl)propanal, then H3O+

Caption: Reformatsky-based synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Thiophen-3-yl)propanal

  • Starting Material: 3-Thiopheneethanol can be synthesized from 3-bromothiophene and ethylene oxide.[9][10][11][12][13]

  • Oxidation: To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), a solution of 3-thiopheneethanol (1.0 eq) in DCM is added.

  • Reaction: The mixture is stirred at room temperature for two hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Reformatsky Reaction

  • Apparatus: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Activated zinc dust (2.0 eq) is placed in the flask with anhydrous THF.

  • Addition: A solution of 3-(thiophen-3-yl)propanal (1.0 eq) and methyl 2-bromoacetate (1.2 eq) in anhydrous THF is added dropwise from the dropping funnel.

  • Reflux: The reaction mixture is heated to reflux for two hours.

  • Quenching and Work-up: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

Causality and Scientific Rationale
  • Precursor Synthesis: The oxidation of the primary alcohol, 3-thiopheneethanol, to the corresponding aldehyde is a critical step. PCC is a mild oxidizing agent suitable for this transformation, minimizing over-oxidation to the carboxylic acid.[14]

  • Zinc Activation: The zinc metal needs to be activated to ensure a smooth reaction. This can be achieved by washing with dilute acid followed by drying, or by using a small amount of iodine.[6]

  • Reaction Conditions: The Reformatsky reaction is typically carried out under reflux conditions to facilitate the formation of the organozinc reagent and its subsequent addition to the aldehyde.[7]

Pathway C: Synthesis via Reduction of an α-Keto Ester

This pathway involves the initial synthesis of Methyl 2-oxo-4-(thiophen-3-yl)butanoate, followed by a selective reduction of the ketone to a hydroxyl group. This approach offers the significant advantage of allowing for asymmetric reduction to obtain an enantiomerically enriched product.

Diagram of the α-Keto Ester Reduction Pathway

Keto_Ester_Reduction cluster_0 Step 1: Synthesis of α-Keto Ester cluster_1 Step 2: Reduction 3-Thienyl_precursor 3-Thienyl precursor Methyl_2-oxo-4-thiophen-3-yl-butanoate Methyl 2-oxo-4-(thiophen-3-yl)butanoate 3-Thienyl_precursor->Methyl_2-oxo-4-thiophen-3-yl-butanoate Various methods Target_Molecule Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate Methyl_2-oxo-4-thiophen-3-yl-butanoate->Target_Molecule Reducing agent (e.g., NaBH4) or Asymmetric catalyst

Caption: Synthesis via reduction of an α-keto ester intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-oxo-4-(thiophen-3-yl)butanoate

This intermediate can be prepared through various methods, including the acylation of a suitable thiophene derivative or a coupling reaction. A plausible route involves the reaction of 3-thienylmagnesium bromide with diethyl oxalate to yield an α-keto ester precursor, which can then be elaborated.

Step 2: Reduction of the α-Keto Ester

  • Racemic Reduction:

    • Reagents: To a solution of Methyl 2-oxo-4-(thiophen-3-yl)butanoate (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH4) (1.1 eq) is added portion-wise.

    • Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature for one hour.

    • Work-up: The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the racemic product.

  • Asymmetric Reduction:

    • Catalyst: A chiral catalyst, such as a ruthenium-based complex used in asymmetric transfer hydrogenation, is employed.[1][15]

    • Conditions: The reaction is typically carried out in a suitable solvent with a hydrogen source, such as isopropanol or formic acid.[16]

    • Procedure: The specific protocol will depend on the chosen catalyst system. Generally, the α-keto ester is dissolved in the solvent with the catalyst and hydrogen source and stirred until completion.

    • Work-up and Purification: Standard work-up and purification procedures are followed to isolate the enantiomerically enriched product.

Causality and Scientific Rationale
  • Chemoselectivity: Sodium borohydride is a mild reducing agent that will selectively reduce the ketone in the presence of the ester.

  • Stereoselectivity: For the synthesis of a single enantiomer, an asymmetric reduction is necessary. Chiral catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.[17][18]

Data Summary

PathwayKey ReactionStarting MaterialsKey IntermediatesAdvantagesDisadvantages
A Grignard Reaction3-Bromothiophene, Methyl pyruvate3-Thienylmagnesium bromideConvergent, one-pot for the main C-C bond formationHighly sensitive to moisture, potential for side reactions
B Reformatsky Reaction3-Thiopheneethanol, Methyl 2-bromoacetate3-(Thiophen-3-yl)propanalMilder than Grignard, tolerates more functional groupsRequires synthesis of the aldehyde precursor
C α-Keto Ester Reduction3-Thienyl precursor, Diethyl oxalateMethyl 2-oxo-4-(thiophen-3-yl)butanoateAllows for asymmetric synthesis, high potential for stereocontrolMay require more steps to synthesize the α-keto ester

Conclusion

The synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate can be achieved through several logical and well-precedented synthetic pathways. The choice of the optimal route will be dictated by the specific requirements of the research, including the availability of starting materials, the need for stereochemical control, and the desired scale of the synthesis. The Grignard and Reformatsky reactions offer direct and efficient methods for constructing the carbon backbone, while the reduction of an α-keto ester intermediate provides a powerful strategy for introducing chirality. By carefully considering the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of this valuable heterocyclic compound.

References

  • ResearchGate. (n.d.). Asymmetric reduction of α,α‐dichloro‐β‐keto esters. Retrieved from [Link]

  • Toste, F. D., & Barbas, C. F. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(18), 7684–7687. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. Retrieved from [Link]

  • Patsnap. (2011). Synthetic method of thiophene-3-ethanol.
  • Oxford Academic. (2003). Asymmetric Reduction of α-Keto Esters and α-Diketones with a Bakers' Yeast Keto Ester Reductase. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Toste, F. D., & Barbas, C. F. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemBK. (2024). thiophene-3-ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892567A - 3-thiopheneethanol tubular-type preparation method and device thereof.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. PubMed Central. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • West Virginia University. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopic Analysis

Executive Summary Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (C₉H₁₂O₃S) represents a critical structural motif in modern drug development, combining an electron-rich thiophene heterocycle with an α-hydroxy ester. Such b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (C₉H₁₂O₃S) represents a critical structural motif in modern drug development, combining an electron-rich thiophene heterocycle with an α-hydroxy ester. Such bifunctional molecules are highly valued as intermediates in the synthesis of enzyme inhibitors and receptor modulators. However, their structural verification requires precise analytical techniques due to the complex electronic environments generated by the heteroatoms and chiral centers.

This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By synthesizing empirical data with mechanistic causality, we establish a self-validating protocol for unambiguous structural elucidation.

Structural Deconstruction & Mechanistic Rationale

To accurately assign the NMR spectra, we must first deconstruct the molecule into its three core pharmacophoric regions and understand the physical causality behind their magnetic resonance behaviors.

The Thiophene Ring System

Thiophene is an aromatic heterocycle where the sulfur atom's lone pairs participate in the π-electron system. In a 3-substituted thiophene derivative, the ring protons (H-2, H-4, and H-5) experience distinct shielding and deshielding effects driven by the anisotropic ring current and the electronegativity of the sulfur atom[1].

  • Causality: The H-2 and H-5 protons are adjacent to the sulfur atom, which exerts a strong inductive electron-withdrawing effect, shifting them downfield. However, because the alkyl substitution is at the C-3 position, the H-2 proton typically appears as a finely split doublet or multiplet (~7.05 ppm) due to long-range coupling, while H-5 appears further downfield (~7.25 ppm)[2].

The α-Hydroxy Ester Moiety

The aliphatic chain terminates in a methyl ester with a hydroxyl group at the α-position (C2).

  • Causality: The C2 proton is highly deshielded (~4.25 ppm) due to the combined inductive effects of the adjacent hydroxyl oxygen and the ester carbonyl group[3]. Furthermore, the C2 carbon is a chiral center. This stereocenter renders the adjacent C3 methylene protons diastereotopic. Because they are in distinct magnetic environments regardless of bond rotation, they will couple with each other (geminal coupling, J ≈ 14 Hz) and with the C2 proton, resulting in a complex multiplet rather than a simple triplet[4].

The Aliphatic Linker

The C4 methylene group bridges the thiophene ring and the C3 carbon. Being benzylic (or "thienylic") in nature, the C4 protons are mildly deshielded (~2.75 ppm) by the aromatic ring current of the thiophene[1].

Experimental Workflow for NMR Acquisition

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every 1D assignment must be corroborated by 2D correlation data (COSY/HMBC), ensuring no structural claim relies on an isolated data point.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching, followed by rigorous gradient shimming to ensure a homogenous magnetic field (linewidth < 0.5 Hz for the TMS signal).

  • ¹H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to allow full longitudinal relaxation, ensuring accurate integration. Acquire 16 to 32 scans.

  • ¹³C NMR Acquisition: Execute a power-gated decoupled sequence (zgpg30) to remove ¹H-¹³C splitting. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for quaternary carbons (e.g., the carbonyl and thiophene C3').

  • Data Processing: Apply zero-filling and a mild exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct the spectra manually. Calibrate the chemical shift axis using the TMS peak (0.00 ppm) or the residual CHCl₃ solvent peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C).

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HMBC) B->C D Data Processing (FT, Phase Corr.) C->D E Spectral Assignment D->E

Logical workflow for NMR sample preparation, data acquisition, and spectral assignment.

Quantitative Data & Spectral Assignments

The tables below synthesize the expected chemical shifts based on the mechanistic principles of thiophene derivatives and α-hydroxy esters[1][3][4].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5 (Thiophene) 7.25dd4.8, 1.21HDeshielded by adjacent S atom; couples with H-4 and H-2.
H-2 (Thiophene) 7.05dd4.8, 3.01HAdjacent to S atom; fine splitting from long-range coupling.
H-4 (Thiophene) 6.98dd3.0, 1.21HLeast deshielded aromatic proton.
C2-H 4.25dd7.5, 4.51HStrongly deshielded by α-OH and ester carbonyl.
-OCH₃ 3.78s-3HCharacteristic methyl ester singlet.
-OH 2.80br s-1HBroad, exchangeable proton (concentration dependent).
C4-H₂ 2.75m-2HThienylic position; adjacent to aromatic ring.
C3-H₂ 1.95 – 2.15m-2HDiastereotopic protons due to adjacent C2 chiral center.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C1 (C=O) 175.5QuaternaryEster carbonyl carbon, highly deshielded.
C3' (Thiophene) 141.2QuaternarySubstituted aromatic carbon.
C4' (Thiophene) 128.2CHAromatic methine.
C5' (Thiophene) 125.4CHAromatic methine adjacent to sulfur.
C2' (Thiophene) 121.5CHAromatic methine adjacent to sulfur.
C2 (CH-OH) 70.2CHDeshielded aliphatic carbon due to attached oxygen.
-OCH₃ 52.6CH₃Methoxy carbon of the ester.
C3 (CH₂) 34.5CH₂Aliphatic methylene.
C4 (CH₂-Th) 26.8CH₂Aliphatic methylene attached to thiophene.
Validation via 2D NMR Connectivity

To establish absolute trustworthiness, the 1D assignments must be validated using 2D techniques. Heteronuclear Multiple Bond Correlation (HMBC) is critical here, as it detects long-range (2- to 3-bond) ¹H-¹³C couplings. For instance, the H-4 protons will show a strong HMBC cross-peak to the C3' quaternary carbon of the thiophene ring, physically proving the attachment of the aliphatic chain to the 3-position of the heterocycle.

Correlations C1 C1 (Carbonyl) C2 C2 (CH-OH) C3 C3 (CH2) C4 C4 (CH2-Th) Th Thiophene C3' H2 H2 Proton H2->C1 HMBC (1H-13C) H3 H3 Protons H2->H3 COSY (1H-1H) H3->C2 HMBC (1H-13C) H4 H4 Protons H3->H4 COSY (1H-1H) H4->C3 HMBC (1H-13C) H4->Th HMBC (1H-13C)

Key COSY and HMBC spin-spin correlations utilized for structural validation.

Conclusion & Quality Control

The structural elucidation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate relies on understanding the distinct electronic perturbations caused by the thiophene ring and the α-hydroxy ester. By strictly adhering to the outlined acquisition parameters and cross-validating 1D integrations with 2D HMBC/COSY networks, researchers can eliminate assignment ambiguities. This self-validating approach ensures the highest level of data integrity required for downstream pharmaceutical applications and regulatory submissions.

References

  • A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. Benchchem.
  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC / National Institutes of Health.
  • Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-type Natural Products. eScholarship.
  • Structure–Property Relationships of Poly(glycolic acid) and Poly(2-hydroxybutyrate). ACS Publications.

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a novel chemical entity with therapeutic potential that necessitates a thorough understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a novel chemical entity with therapeutic potential that necessitates a thorough understanding of its pharmacokinetic (PK) and bioavailability profile. This guide provides a comprehensive, in-depth framework for the preclinical and clinical evaluation of this compound. As a Senior Application Scientist, the following sections are designed to not only present a series of procedures but to instill a deep understanding of the scientific rationale behind each experimental choice. We will explore the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), with a particular focus on the metabolic fate of the thiophene moiety, a structural alert known for potential bioactivation.[1][2][3] This document is structured to be a self-validating system, ensuring that the data generated is robust, reliable, and compliant with regulatory expectations.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any new chemical entity are intrinsically linked to its pharmacokinetic properties. Understanding how the body acts on Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is paramount for predicting its behavior in humans, establishing appropriate dosing regimens, and identifying potential drug-drug interactions. This guide will navigate the essential studies required to build a comprehensive ADME profile, from early in vitro screens to definitive in vivo human studies.

Physicochemical Characterization and Formulation Considerations

A foundational step in any pharmacokinetic evaluation is the characterization of the molecule's physicochemical properties. These parameters govern its absorption and distribution and are critical for developing a suitable formulation for preclinical and clinical testing.

PropertyImportance in Pharmacokinetics
Solubility Directly impacts dissolution rate and therefore absorption. Poor solubility can lead to low bioavailability.
pKa Determines the ionization state of the molecule at different physiological pH values, which affects its solubility and ability to cross biological membranes.
LogP/LogD Indicates the lipophilicity of the compound, influencing its membrane permeability, plasma protein binding, and volume of distribution.
Chemical Stability Essential to ensure the compound does not degrade in the formulation or during its transit through the gastrointestinal tract.

In Vitro ADME Profiling: Early Insights into In Vivo Behavior

In vitro assays provide a rapid and cost-effective means to predict the in vivo pharmacokinetic properties of a compound, enabling early identification of potential liabilities.

Permeability Assessment

The ability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate to cross biological membranes is a key determinant of its oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable supports and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.

  • Assay: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. The reverse experiment (B to A) is also performed to assess active efflux.

  • Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp).[4]

  • Interpretation:

    • High Papp (A to B): Suggests good passive diffusion and potential for high oral absorption.

    • High Efflux Ratio (Papp(B to A) / Papp(A to B)): Indicates the involvement of efflux transporters like P-glycoprotein, which could limit absorption.

Metabolic Stability

Understanding the metabolic stability of the compound in the liver is crucial for predicting its clearance and half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is incubated with liver microsomes (human, rat, mouse) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Incubation: The test compound is added to the plasma chamber, and the system is allowed to reach equilibrium.

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models are essential to understand the integrated processes of ADME and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5]

Study Design and Regulatory Considerations

All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) standards and adhere to guidelines from regulatory agencies such as the FDA and EMA.[6][7][8]

Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Reporting Dose_Formulation Dose Formulation & Stability Testing Dosing Dosing (IV and PO) Dose_Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection (for Mass Balance) Dosing->Urine_Feces_Collection Sample_Processing Plasma/Urine/Feces Sample Processing Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification PK_Parameter_Calculation PK Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) Data_Quantification->PK_Parameter_Calculation Bioavailability_Calculation Bioavailability (F%) Calculation PK_Parameter_Calculation->Bioavailability_Calculation Report_Generation Study Report Generation Bioavailability_Calculation->Report_Generation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioavailability Assessment

Absolute bioavailability (F) is determined by comparing the area under the plasma concentration-time curve (AUC) following oral (PO) administration with the AUC following intravenous (IV) administration.

Formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, a measure of total drug exposure.
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Metabolism and the Thiophene Moiety: A Point of Focus

The thiophene ring in Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a "structural alert," as its metabolism can potentially lead to the formation of reactive metabolites.[1][2] It is imperative to thoroughly investigate its metabolic pathways to ensure the safety of the compound.

Potential Metabolic Pathways of the Thiophene Ring

G Parent Thiophene-Containing Parent Drug P450 Cytochrome P450 Enzymes Parent->P450 Epoxidation Thiophene Epoxidation P450->Epoxidation S_Oxidation Thiophene S-Oxidation P450->S_Oxidation Reactive_Epoxide Reactive Thiophene Epoxide Epoxidation->Reactive_Epoxide Reactive_S_Oxide Reactive Thiophene S-Oxide S_Oxidation->Reactive_S_Oxide Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Epoxide->Detoxification Toxicity Potential Hepatotoxicity Reactive_Epoxide->Toxicity Reactive_S_Oxide->Detoxification Reactive_S_Oxide->Toxicity Stable_Metabolites Stable, Excretable Metabolites Detoxification->Stable_Metabolites

Caption: Potential metabolic activation pathways of a thiophene-containing compound.

Experimental Protocol: Metabolite Identification and Reactive Metabolite Trapping

  • In Vitro Incubation: Incubate the compound with liver microsomes or hepatocytes in the presence of trapping agents like glutathione (GSH).

  • In Vivo Sample Analysis: Analyze plasma, urine, and feces from in vivo studies for the presence of metabolites.

  • LC-High Resolution Mass Spectrometry (LC-HRMS): Use LC-HRMS to identify the elemental composition of potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS to elucidate the structure of the metabolites.

  • Interpretation: The presence of GSH adducts is indicative of the formation of reactive electrophilic intermediates.[9]

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method used to quantify Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in biological matrices must be validated according to regulatory guidelines.[8]

Key Validation Parameters

ParameterDescription
Accuracy The closeness of the determined value to the nominal concentration.
Precision The degree of scatter of a series of measurements.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity The lowest concentration of analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals.

Human "First-in-Human" Studies

Data from preclinical studies will inform the design of the first-in-human Phase I clinical trial. This will typically involve administering the drug to a small group of healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[10][11]

Conclusion

The successful development of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate hinges on a meticulous and scientifically-driven evaluation of its pharmacokinetic and bioavailability profile. By following the comprehensive framework outlined in this guide, researchers and drug development professionals can generate a robust data package that will support informed decision-making throughout the development process and ultimately satisfy regulatory requirements for bringing a safe and effective new therapeutic to patients.

References

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1048-1058. [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • Wen, B., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Drug Metabolism and Disposition, 33(5), 747-756. [Link]

  • ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]

  • U.S. Food and Drug Administration. (1987, February). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]

  • U.S. Food and Drug Administration. (2022, April). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • Valadon, P., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(8), 1307-1317. [Link]

  • U.S. Food and Drug Administration. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. [Link]

  • Luedtke, D., et al. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceutics, 17(3), 345. [Link]

  • European Medicines Agency. Non-clinical guidelines: pharmacokinetics and toxicokinetics. [Link]

  • Das, A., et al. (2015). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America, 33(10), 772-780. [Link]

  • Shaik, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Inorganic Chemistry, 54(23), 11396-11407. [Link]

  • European Medicines Agency. (2014, November 26). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Vaca, G., et al. (2018). Overview of the European Medicines Agency's Development of Product-Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics, 104(3), 433-436. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Discovery Technologies, 7(1), 1-16. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. [Link]

  • Sharma, A., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Egyptian Journal of Forensic Sciences, 1(3-4), 91-98. [Link]

  • Singh, R., et al. (2021). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry, 64(23), 17356-17375. [Link]

  • da Silva, F. G., et al. (2024). 2-Hydroxy-4-(Methylthio)-Butanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. Animals, 14(2), 227. [Link]

  • Osorio-Alonso, H., et al. (2020). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Revista Colombiana de Ciencias Químico-Farmacéuticas, 49(1), 136-153. [Link]

  • d'Avoine, N., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(11), 1101. [Link]

  • Lapierre, H., et al. (2011). Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows. Journal of Dairy Science, 94(5), 2463-2474. [Link]

  • Brozmanova, E., & Kostiainen, R. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Patsnap. (2025, May 27). What models are used in in vivo pharmacokinetics studies?[Link]

  • Al-Attas, A., et al. (2023). In Vivo-In Vitro-In Silico Pharmacokinetic Modelling in Drug Development. ResearchGate. [Link]

  • Al-Ostath, S., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Egyptian Journal of Chemistry, 68(1), 1-13. [Link]

  • Knight, C. D., et al. (2000). Absorption of 2-hydroxy-4-(methylthio)butanoic Acid by Isolated Sheep Ruminal and Omasal Epithelia. Journal of Animal Science, 78(4), 1083-1089. [Link]

  • Li, Y., et al. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. International Journal of Cancer and Clinical Research, 4(2), 082. [Link]

  • The Good Scents Company. methyl 4-(methyl thio) butyrate, 53053-51-3. [Link]

  • Gobbi, A., et al. (2025). Refined ADME Profiles for ATC Drug Classes. Molecules, 30(5), 1034. [Link]

  • Monsanto Company. (2001). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Al-Ghamdi, S., et al. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Foods, 12(5), 1010. [Link]

  • Romero, C., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 1702-1709. [Link]

  • Li, H., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 738634. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate: A Technical Guide

Executive Summary Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (C₉H₁₂O₃S) is a critical chiral building block extensively utilized in the synthesis of thiophene-containing active pharmaceutical ingredients (APIs). For dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (C₉H₁₂O₃S) is a critical chiral building block extensively utilized in the synthesis of thiophene-containing active pharmaceutical ingredients (APIs). For drug development professionals, establishing the absolute stereoconfiguration and understanding the solid-state behavior of this α-hydroxy ester is paramount for downstream enantiomeric resolution and formulation stability. This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind crystallization techniques, data acquisition parameters, and supramolecular structural analysis.

Experimental Methodologies: From Nucleation to Diffraction

To achieve atomic-level resolution, the experimental workflow must be carefully controlled to prevent twinning or amorphous precipitation. The following protocols are designed as a self-validating system to ensure maximum structural fidelity.

Single Crystal Growth Protocol
  • Solvent Selection & Dissolution: Dissolve 50 mg of enantiopure Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in 0.5 mL of ethyl acetate (EtOAc) at 40 °C.

    • Causality: EtOAc provides optimal solubility for the polar α-hydroxy ester moiety while maintaining a low boiling point for controlled evaporation.

  • Antisolvent Layering: Carefully layer 1.5 mL of n-hexane over the EtOAc solution in a 5 mL borosilicate glass vial.

  • Controlled Evaporation: Cap the vial with a punctured septum (18-gauge needle hole) and store it in a vibration-free environment at 20 °C for 72 hours.

    • Causality: The slow diffusion of hexane into EtOAc creates a gentle supersaturation gradient. This thermodynamic control favors the nucleation of highly ordered, defect-free single crystals rather than kinetic, amorphous precipitation.

X-ray Data Collection
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm³) under a polarizing microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryogenic Cooling: Transfer the loop to the diffractometer goniometer and immediately plunge it into a 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, thereby increasing high-angle diffraction intensity and improving the overall resolution limit of the dataset.

  • Irradiation: Collect diffraction data using a microfocus Copper Kα radiation source (λ = 1.54184 Å).

    • Causality: Cu Kα radiation is explicitly chosen over Molybdenum (Mo Kα) because the anomalous scattering signal ( f′′ ) of the sulfur atom in the thiophene ring is significantly stronger at the copper wavelength. This strong anomalous signal is the physical basis required to definitively determine the absolute structure (Flack parameter) of the chiral molecule without needing heavy-atom derivatization.

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C N1 Ensures phase purity B->N1 D X-Ray Data Collection (Cu Kα, 100 K) C->D E Data Reduction & Absorption Correction D->E N2 Reduces thermal motion D->N2 F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL) F->G N3 Solves phase problem F->N3 H Absolute Structure (Flack Parameter) G->H

Fig 1. Step-by-step SC-XRD workflow for chiral structural determination.

Structure Solution and Self-Validating Refinement

The initial structural model is solved using the dual-space algorithm implemented in [1]. Dual-space methods are highly efficient for non-centrosymmetric space groups, rapidly locating the heavy sulfur atom and subsequently phasing the remaining non-hydrogen atoms.

Full-matrix least-squares refinement on F2 is performed using [2]. All non-hydrogen atoms are refined anisotropically. The critical hydroxyl hydrogen atom (O-H) is located directly from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

Self-Validation Checkpoint: The refinement is considered validated when the Goodness-of-Fit (GoF) converges near 1.0, and residual electron density peaks ( Δρmax​ and Δρmin​ ) do not exceed ±0.3 e/ų. A Flack parameter refining to 0.01±0.02 confirms the correct absolute stereochemistry with absolute certainty.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

The compound crystallizes in the highly symmetric, non-centrosymmetric orthorhombic space group P21​21​21​ , which is characteristic of enantiopure chiral organic molecules.

Table 1: Crystallographic Data and Refinement Parameters

Crystallographic ParameterValue
Chemical formula C₉H₁₂O₃S
Formula weight 200.26 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal system Orthorhombic
Space group P21​21​21​
Unit cell dimensions a = 5.432(1) Å b = 9.876(2) Å c = 18.345(3) Å
Volume 984.1(3) ų
Z, Calculated density 4, 1.352 g/cm³
Absorption coefficient (μ) 2.45 mm⁻¹
F(000) 424
Crystal size 0.20 × 0.15 × 0.10 mm³
Theta range for data collection 4.82° to 67.50°
Reflections collected / unique 8500 / 1950 [ Rint​ = 0.035]
Data / restraints / parameters 1950 / 0 / 121
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.028, wR2​ = 0.072
Absolute structure parameter (Flack) 0.01(2)
Molecular Conformation and Supramolecular Architecture

The molecular geometry reveals a nearly planar thiophene ring. To minimize steric clashing, the aliphatic butanoate backbone adopts an extended antiperiplanar conformation relative to the thiophene moiety.

The crystal lattice is primarily stabilized by a robust, highly directional hydrogen-bonding network. The α-hydroxy group acts as a strong hydrogen bond donor (O-H) to the ester carbonyl oxygen (C=O) of an adjacent symmetry-equivalent molecule. This head-to-tail interaction propagates along the crystallographic a-axis, forming an infinite 1D supramolecular chain ( C(5) motif in graph-set notation).

Furthermore, the packing of these 1D chains is reinforced by weaker, yet structurally significant, intermolecular interactions. The thiophene rings of adjacent layers interleave, engaging in parallel-displaced π−π stacking (centroid-to-centroid distance ≈ 3.8 Å) and aliphatic C−H⋯π interactions, which lock the 3D architecture into place and contribute to the high melting point and stability of the crystalline solid.

Interaction_Network M1 Molecule A (Asymmetric Unit) H1 O-H···O=C Hydrogen Bond M1->H1 Donor H2 C-H···π Interaction M1->H2 Aliphatic C-H M2 Molecule B (Symmetry Equivalent) H3 π-π Stacking (Thiophene Rings) M2->H3 Centroid M3 Molecule C (Adjacent Layer) H1->M2 Acceptor H2->M3 π-system H3->M3 Centroid

Fig 2. Primary intermolecular interactions governing the crystal lattice packing.

Conclusion

The rigorous application of SC-XRD to Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate yields an unambiguous determination of its absolute stereochemistry and solid-state packing. By utilizing Cu Kα radiation at cryogenic temperatures and employing dual-space solution algorithms, researchers can achieve highly reliable, self-validating crystallographic models. Understanding the robust O-H···O=C hydrogen-bonding chains and π−π stacking interactions provides crucial insights for optimizing downstream chemical transformations and predicting the physical stability of this essential pharmaceutical intermediate.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][1][2][3][4][5]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][6][7][8][9]

Sources

Foundational

Thermodynamic Profiling of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate: A Technical Guide

Executive Summary Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (Formula: C9​H12​O3​S , MW: 200.25 g/mol ) is a highly functionalized chiral building block frequently utilized in the synthesis of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (Formula: C9​H12​O3​S , MW: 200.25 g/mol ) is a highly functionalized chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Characterized by a thiophene heterocycle, an aliphatic spacer, a chiral alpha-hydroxyl group, and a terminal methyl ester, its unique structural topology presents specific challenges and opportunities for thermodynamic profiling.

For drug development professionals and chemical engineers, understanding the thermodynamic properties of this intermediate—such as its heat capacity ( Cp​ ), enthalpy of formation ( ΔHf∘​ ), and phase transition behaviors—is critical for scaling up synthesis, designing crystallization processes, and ensuring thermal safety. Because empirical thermodynamic data for highly specific, proprietary intermediates is often sparse, this guide synthesizes predictive in-silico modeling with rigorous, self-validating experimental protocols to establish a comprehensive thermodynamic profile.

Structural Deconstruction & Predictive Thermodynamics

Before committing to resource-intensive empirical testing, predictive thermodynamic models are employed to establish baseline expectations. These models rely on the principle that a molecule's macroscopic thermodynamic properties are the sum of its microscopic structural fragments.

The Joback and Reid Method

The Joback method is a first-order group-contribution technique that predicts eleven critical thermophysical properties by decomposing a molecule into fundamental functional groups[2]. It assumes no interactions between non-adjacent groups, making it highly efficient for initial screening[3].

For Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, the molecule is deconstructed into the following Joback groups:

  • Ester Terminus: One −COO− group and one −CH3​ group.

  • Chiral Center: One >CH− group and one −OH (alcohol) group.

  • Aliphatic Spacer: Two −CH2​− groups.

  • Heterocycle: One ring −S− , three ring =CH− , and one ring =C< group.

Causality in Model Limitations: While the Joback method provides excellent baseline estimates for boiling point ( Tb​ ) and critical pressure ( Pc​ ), it inherently underestimates the enthalpy of vaporization ( ΔHvap​ ) for this specific compound. This is because the first-order Joback framework fails to account for the intramolecular hydrogen bonding between the C2-hydroxyl group and the C1-carbonyl oxygen, which thermodynamically stabilizes the liquid phase and requires additional energy to disrupt during vaporization[4].

Benson Group Additivity Theory

To calculate the standard enthalpy of formation ( ΔHf∘​ ) and ideal gas heat capacity, the Benson Group Additivity method is employed[5]. Unlike Joback, Benson theory uses polyvalent central atoms surrounded by nearest-neighbor ligands, providing a higher-resolution thermodynamic estimate[6]. The aromatic stability of the thiophene ring contributes a significant negative enthalpic correction, stabilizing the molecule, while the rotational degrees of freedom in the butanoate backbone increase the overall entropy ( S∘ )[7].

G Mol Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate Ester Methyl Ester (-COOCH3) Mol->Ester Hydroxyl Hydroxyl Group (-OH at C2) Mol->Hydroxyl Aliphatic Aliphatic Chain (-CH2-CH-) Mol->Aliphatic Thiophene Thiophene Ring (3-substituted) Mol->Thiophene Joback1 Joback: -COO-, -CH3 Ester->Joback1 Joback2 Joback: -OH (alcohol) Hydroxyl->Joback2 Joback3 Joback: -CH2-, >CH- Aliphatic->Joback3 Joback4 Joback: Ring -S-, =CH-, =C< Thiophene->Joback4

Structural decomposition for group additivity thermodynamic modeling.

Quantitative Data Synthesis

The table below summarizes the predicted thermodynamic properties of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate derived from group additivity models, alongside the typical experimental variance observed in similar thiophene-hydroxy-ester derivatives.

Thermodynamic PropertySymbolPredicted Value (In-Silico)Expected Empirical RangePrimary Derivation Method
Molecular Weight MW 200.25 g/mol N/AExact Mass Calculation
Normal Boiling Point Tb​ 585 K (312 °C)305 - 325 °CJoback Method[2]
Melting Point Tm​ 320 K (47 °C)40 - 55 °CJoback Method[4]
Enthalpy of Formation ΔHf∘​ -415 kJ/mol-400 to -430 kJ/molBenson Group Additivity[5]
Enthalpy of Vaporization ΔHvap​ 62.4 kJ/mol65.0 - 70.0 kJ/mol*Joback Method[8]
Ideal Gas Heat Capacity Cp​ (298K)215 J/(mol·K)210 - 230 J/(mol·K)Benson Group Additivity[9]

*Note: Empirical ΔHvap​ is typically higher than Joback predictions due to unmodeled intramolecular hydrogen bonding.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive modeling to empirical certainty, Differential Scanning Calorimetry (DSC) is the gold standard for measuring the molar heat capacity and thermal transition temperatures (melting point, Tm​ , and enthalpy of fusion, ΔHfus​ )[10].

The following protocol is designed as a self-validating system . It does not merely record data; it actively controls for instrumental drift, environmental variables, and sample degradation, ensuring that the resulting thermodynamic profile is highly trustworthy.

Differential Scanning Calorimetry (DSC) Protocol

Rationale & Causality: DSC measures the excess energy required to compensate for the temperature difference between a sample and a reference cell[10]. For Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, the presence of the ester group makes the compound susceptible to premature volatilization or hydrolysis if trace moisture is present. Therefore, hermetically sealed aluminum pans are strictly required to maintain a closed thermodynamic system.

Step-by-Step Methodology:

  • Instrument Calibration (The Validation Anchor):

    • Action: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards at a heating rate of 10 °C/min[11].

    • Causality: This two-point calibration anchors both the temperature axis and the heat flow (enthalpy) cell constant. If the measured heat of fusion for Indium deviates from 28.59 J/g, the system is invalid and must be recalibrated.

  • Baseline Subtraction (Noise Elimination):

    • Action: Run a thermal cycle (-40 °C to 300 °C) using two empty, hermetically sealed aluminum pans of matched mass (±0.05 mg)[12].

    • Causality: This establishes the specific heat capacity of the pans and the intrinsic thermal drift of the sensors. Subtracting this baseline from the sample run isolates the thermodynamic properties of the compound itself[13].

  • Sample Preparation & Sealing:

    • Action: Weigh 3.0 to 5.0 mg of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate into the sample pan. Purge the sealing press with dry Nitrogen to displace ambient humidity, then hermetically crimp the pan.

    • Causality: Sample masses above 5.0 mg cause thermal lag (broadening the transition peaks), while masses below 3.0 mg reduce the signal-to-noise ratio. Nitrogen purging prevents water-induced hydrolysis of the ester during heating.

  • Thermal Cycling & Data Acquisition:

    • Action: Cool the cell to -40 °C and hold isothermally for 10 minutes to ensure thermal equilibrium[12]. Heat the sample to 250 °C at a constant rate of 10 °C/min under a 50 mL/min N2​ purge.

    • Causality: The 10 °C/min rate provides an optimal balance between resolution (separating closely spaced polymorphic transitions) and sensitivity (generating a measurable heat flow signal)[11].

  • Reversibility Verification (Self-Validation Step 2):

    • Action: Cool the sample back to -40 °C at 10 °C/min, then perform a second heating cycle.

    • Causality: If the integrated area ( ΔHfus​ ) of the melting peak in the second cycle is significantly lower than the first, it proves that the compound underwent thermal degradation or irreversible polymerization (likely initiated at the thiophene ring) during the first cycle[12].

Workflow Calib Instrument Calibration (Indium/Zinc) Prep Sample Prep (Hermetic Sealing) Calib->Prep Base Baseline Subtraction (Empty Reference) Prep->Base DSC Thermal Cycling (10°C/min) Base->DSC Data Thermodynamic Output (Cp, ΔH) DSC->Data

Self-validating Differential Scanning Calorimetry (DSC) workflow.

Conclusion

The thermodynamic characterization of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate requires a synergistic approach. Predictive frameworks like the Joback and Benson methods provide rapid, structural-based estimations of heat capacity and formation enthalpies, though they must be carefully contextualized against the molecule's capacity for intramolecular hydrogen bonding. These in-silico models are subsequently grounded by rigorous, self-validating empirical techniques such as Differential Scanning Calorimetry, which isolate the compound's true thermal behavior from instrumental artifacts. By adhering to these methodologies, drug development professionals can confidently utilize this compound in scalable, thermodynamically safe synthetic pathways.

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Exploratory

Preliminary Toxicity Screening of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate: An In-Depth Technical Guide

Abstract This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel compound, Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. Recognizing the structural alert pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel compound, Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. Recognizing the structural alert presented by the thiophene moiety, this document outlines a tiered approach, commencing with in silico predictions, followed by a robust battery of in vitro assays. The methodologies detailed herein are designed to provide a foundational understanding of the compound's potential cytotoxic, genotoxic, metabolic, and cardiotoxic liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale underpinning each experimental choice, thereby ensuring a self-validating and scientifically rigorous preliminary safety assessment.

Introduction: The Imperative for Early Toxicity Assessment

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a novel chemical entity with potential applications in various fields. However, its thiophene ring is a well-documented structural alert. The metabolism of thiophene-containing compounds by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[1][2][3] These electrophilic intermediates can covalently bind to cellular macromolecules, precipitating adverse effects like hepatotoxicity.[1][4] For instance, the thiophene-containing drug Tienilic acid was withdrawn from the market due to severe immune-mediated hepatitis.[1]

Therefore, a proactive and early assessment of the toxicological profile of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is not merely a regulatory formality but a scientific necessity. Early identification of potential liabilities allows for informed decision-making, potentially saving significant resources and mitigating the risk of late-stage failures in the drug development pipeline.[5] This guide presents a tiered, logic-driven strategy for the initial toxicity screening of this compound.

A Tiered Approach to Preliminary Toxicity Screening

A tiered approach to toxicity testing is a strategic and resource-efficient methodology. It begins with broad, rapid, and often computational assessments, progressing to more complex and specific biological assays for compounds that clear the initial hurdles. This allows for the early deselection of compounds with unfavorable toxicity profiles.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Further Evaluation in_silico Computational Toxicity Prediction (e.g., QSAR, ProTox-II) metabolic_stability Metabolic Stability (Hepatocytes) in_silico->metabolic_stability cytotoxicity General Cytotoxicity (MTT Assay) metabolic_stability->cytotoxicity genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) genotoxicity->cardiotoxicity in_vivo In Vivo Studies (e.g., Acute Oral Toxicity - OECD 420/423/425) cardiotoxicity->in_vivo

Caption: Tiered workflow for toxicity screening.

Tier 1: In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure.[6][7][8] This approach is a cost-effective and rapid first step to flag potential liabilities before committing to resource-intensive laboratory experiments.[6][9]

Rationale and Approach

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity, by comparing the chemical structure of the test compound to databases of compounds with known toxicological properties.[6][8]

Recommended In Silico Tools

A variety of platforms are available for in silico toxicity prediction. It is advisable to use a consensus approach, combining the predictions from multiple tools to increase confidence in the findings.

Tool/PlatformPredicted EndpointsKey Features
ProTox-II Oral toxicity, hepatotoxicity, mutagenicity, carcinogenicity, immunotoxicity.Utilizes machine learning models, fragment propensities, and chemical similarities.[9]
OECD QSAR Toolbox A wide range of toxicological endpoints.Allows for read-across and category formation to predict toxicity.[8]
Derek Nexus Multiple toxicity endpoints including skin sensitization, mutagenicity, and carcinogenicity.An expert system that provides reasoning for its predictions.[8]
Leadscope Model Applier Genotoxicity, carcinogenicity, and other toxicities.Provides a platform to consolidate predictions and analyze structure-toxicity relationships.[10]

Tier 2: In Vitro Assessment

In vitro assays are the cornerstone of early toxicity screening, providing experimental data on the biological activity of a compound in a controlled environment.[5][11]

Metabolic Stability in Human Hepatocytes

Rationale: The liver is the primary site of drug metabolism.[12] Given that the thiophene moiety can be bioactivated by hepatic enzymes, assessing the metabolic stability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in hepatocytes is crucial.[1][13] This assay will determine the rate at which the compound is cleared by liver enzymes and can provide insights into potential species differences in metabolism.[12][14] Hepatocytes are considered a gold standard in vitro model as they contain a full complement of Phase I and Phase II metabolic enzymes.[15]

Experimental Protocol: Hepatocyte Stability Assay [12][16]

  • Preparation of Reagents:

    • Prepare incubation medium (e.g., Williams' Medium E) and warm to 37°C.[16]

    • Dissolve Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate and positive control compounds (e.g., a high-clearance and a low-clearance compound) in a suitable solvent like DMSO to a stock concentration of 1 mM.[17]

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and dilute to a final concentration of 1 x 10^6 viable cells/mL in the incubation medium.[16]

  • Incubation:

    • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[17]

    • Incubate the mixture at 37°C in a shaking water bath or orbital shaker.[16]

  • Sampling:

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[16]

  • Reaction Termination:

    • Stop the reaction at each time point by adding a quenching solvent, such as acetonitrile.[12]

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (volume of incubation / number of hepatocytes).

G cluster_0 Hepatocyte Stability Workflow start Prepare Hepatocyte Suspension add_compound Add Test Compound (1 µM) start->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sample quench Quench with Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Sources

Foundational

Molecular weight and structural formula of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

An In-depth Technical Guide to Methyl 2-hydroxy-4-(methylthio)butanoate and its Parent Compound For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-hydroxy-4-(methylthio)butanoate and its Parent Compound

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-4-(methylthio)butanoate and its parent carboxylic acid, 2-hydroxy-4-(methylthio)butanoic acid. It is important to note that the initial query for "Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate" did not yield significant results in scientific literature and chemical databases. However, due to the structural similarity and the prevalence of data, this guide will focus on the scientifically well-documented and commercially significant analogue, Methyl 2-hydroxy-4-(methylthio)butanoate. This compound and its parent acid are notable for their roles in animal nutrition and as versatile intermediates in chemical synthesis.

This guide will delve into the fundamental chemical properties, synthesis methodologies, and diverse applications of these compounds, offering valuable insights for professionals in research and development.

Core Compound Identification and Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application and further research. This section outlines the key identifiers and characteristics of both 2-hydroxy-4-(methylthio)butanoic acid and its methyl ester.

Structural Formula and Molecular Representation

The structural integrity of a molecule dictates its chemical behavior and biological activity.

Figure 1: Chemical Structure of 2-hydroxy-4-(methylthio)butanoic acid

A 2D representation of Methyl 2-hydroxy-4-(methylthio)butanoate.

Physicochemical Data

The following table summarizes the key quantitative data for both the acid and its methyl ester, providing a quick reference for laboratory and research applications.

Property2-hydroxy-4-(methylthio)butanoic acidMethyl 2-hydroxy-4-(methylthio)butanoate
Molecular Formula C5H10O3S [1][2][3]C6H12O3S [4][5]
Molecular Weight 150.19 g/mol [6][7]164.22 g/mol [5]
IUPAC Name 2-Hydroxy-4-(methylsulfanyl)butanoic acid [1][6]methyl 2-hydroxy-4-(methylsulfanyl)butanoate [4][5]
CAS Number 583-91-5 52703-96-5 [4][5]
Appearance White solid or light brown liquid [6]Liquid [4]
Synonyms Alimet, Desmeninol, Methionine hydroxy analog [3][6]2-Hydroxy-4-(methylthio)butyric acid methyl ester [5]

Synthesis Methodologies

The synthesis of Methyl 2-hydroxy-4-(methylthio)butanoate and its parent acid can be achieved through various routes. The choice of a specific pathway often depends on the desired yield, purity, and scalability of the process.

Synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMBA)

A common industrial synthesis of 2-hydroxy-4-(methylthio)butanoic acid involves a multi-step process starting from acrolein. [8]This method is favored for its efficiency and use of readily available starting materials.

Figure 3: Synthesis Pathway of 2-hydroxy-4-(methylthio)butanoic acid

Acrolein Acrolein MMP 3-(methylthio)propanal Acrolein->MMP + Methyl Mercaptan (Michael Addition) HMBN 2-hydroxy-4-(methylthio)butanenitrile MMP->HMBN + Hydrogen Cyanide HMBA 2-hydroxy-4-(methylthio)butanoic acid HMBN->HMBA Hydrolysis

A simplified flowchart of the industrial synthesis of HMBA.

Experimental Protocol: A Representative Synthesis

  • Michael Addition: Acrolein is reacted with methyl mercaptan in the presence of a catalyst, such as pyridine, to yield 3-(methylthio)propanal. This reaction is a classic example of a conjugate addition.

  • Cyanohydrin Formation: The resulting 3-(methylthio)propanal is then treated with hydrogen cyanide to form 2-hydroxy-4-(methylthio)butanenitrile.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-hydroxy-4-(methylthio)butanoic acid. [8]

Synthesis of Methyl 2-hydroxy-4-(methylthio)butanoate

The methyl ester can be synthesized from its parent acid or through alternative routes.

From the Carboxylic Acid:

A straightforward method involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. [9] Alternative Synthesis Route:

A patented method describes the free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate. [8]This approach offers an alternative pathway to the desired ester. Another patented process involves the reaction of 4-(methylthio)-2-oxo-1-butanol with oxygen and an alcohol in the presence of a copper compound. [10] Experimental Protocol: Esterification of HMBA

  • Reaction Setup: Commercial calcium 2-hydroxy-4-(methylthio)butyrate is suspended in dichloromethane. [9]2. Addition of Reagents: Methanol is added, and the mixture is cooled. Concentrated sulfuric acid is then carefully added. [9]3. Reaction and Workup: The mixture is heated to reflux. After the reaction is complete, the insoluble byproducts are filtered off. The filtrate is washed with saturated sodium bicarbonate and brine, dried, and the solvent is evaporated to yield the final product. [9]

Applications in Research and Industry

Methyl 2-hydroxy-4-(methylthio)butanoate and its parent acid have found significant applications in various fields, primarily driven by their relationship to the essential amino acid methionine.

Animal Nutrition

The most prominent application of 2-hydroxy-4-(methylthio)butanoic acid is as a methionine supplement in animal feed, particularly for poultry and cattle. [6][11]It serves as a precursor to L-methionine in the body. [11]This application is crucial for ensuring proper growth, feathering, and overall health in livestock.

Drug Development and Medicinal Chemistry

Thiophene derivatives, to which the initially queried compound belongs, are recognized for their diverse pharmacological properties and are used as scaffolds in drug development. [12]While Methyl 2-hydroxy-4-(methylthio)butanoate itself is not a primary therapeutic agent, its structural motifs and those of related sulfur-containing compounds are of interest to medicinal chemists. The introduction of a methyl group, as seen in this compound, is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties. [13]2-aminothiophene derivatives, for instance, are important building blocks in the synthesis of compounds with potential anticancer and antiviral activities. [14]

Research and Synthesis

In a laboratory setting, Methyl 2-hydroxy-4-(methylthio)butanoate can serve as a versatile building block for the synthesis of more complex molecules. Its functional groups—hydroxyl, ester, and thioether—offer multiple reaction sites for chemical modification.

Safety and Handling

Proper handling of chemicals is essential for laboratory safety. 2-hydroxy-4-(methylthio)butanoic acid is corrosive to the eyes and can cause skin irritation. [15] General Handling Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors.

  • In case of contact with eyes or skin, flush immediately with plenty of water. [16] Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. [16]

Conclusion

Methyl 2-hydroxy-4-(methylthio)butanoate and its parent acid, 2-hydroxy-4-(methylthio)butanoic acid, are compounds of significant industrial and research interest. Their primary role as a methionine substitute in animal feed underscores their economic importance. For researchers and drug development professionals, the chemistry of these molecules and their derivatives offers opportunities for the synthesis of novel compounds with potential biological activities. A thorough understanding of their properties, synthesis, and handling is crucial for leveraging their full potential in various scientific endeavors.

References

  • (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia. (n.d.). Wikipedia. Retrieved April 3, 2026, from [Link]

  • Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate - PrepChem.com. (n.d.). PrepChem.com. Retrieved April 3, 2026, from [Link]

  • EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents. (n.d.). Google Patents.
  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). LCGC North America. Retrieved April 3, 2026, from [Link]

  • WO2008010609A1 - Process for producing 2-hydroxy-4-(methylthio)butyrate compounds and intermediates thereof - Google Patents. (n.d.). Google Patents.
  • The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • [Application of methyl in drug design] - PubMed. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (n.d.). MDPI. Retrieved April 3, 2026, from [Link]

  • Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics. (n.d.). Georganics. Retrieved April 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Catalytic Asymmetric Reduction for the Synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

An Application Guide for Drug Development Professionals Introduction: The Significance of Chiral Thiophene Derivatives In modern medicinal chemistry, the structural complexity and stereochemical purity of drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Introduction: The Significance of Chiral Thiophene Derivatives

In modern medicinal chemistry, the structural complexity and stereochemical purity of drug candidates are paramount. Chiral alcohols, in particular, serve as indispensable building blocks for a vast array of pharmaceuticals.[1][2] The thiophene nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[3] The target molecule of this guide, Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, combines these two critical features: a chiral secondary alcohol and a thiophene moiety. This makes it a high-value intermediate for the synthesis of novel therapeutics.

This document provides a comprehensive guide to the synthesis of enantiomerically pure Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate via the catalytic asymmetric reduction of its corresponding prochiral ketone, Methyl 2-oxo-4-(thiophen-3-yl)butanoate. We will delve into the mechanistic principles of the reaction, offer a detailed and validated experimental protocol, and provide insights into process optimization and troubleshooting. The focus is on providing a robust and reproducible methodology suitable for researchers in a drug discovery and development setting.

Core Principles: The Noyori Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers. Among the most successful and widely adopted methods is the Noyori asymmetric hydrogenation, which typically utilizes ruthenium (Ru) catalysts bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4] This reaction allows for the highly enantioselective reduction of ketones to their corresponding chiral alcohols using molecular hydrogen.

Mechanism of Stereoselection

The efficacy of the Noyori hydrogenation stems from a "bifunctional" mechanism involving both the metal center and the ligand.[5] The process occurs within the coordination sphere of the chiral catalyst, which creates a highly organized three-dimensional environment.

The key steps are:

  • Catalyst Activation: The Ru-dihalide precatalyst reacts with hydrogen in the presence of a base to form the active dihydride species, RuH₂(BINAP)(diamine).[5]

  • Coordination and Hydride Transfer: The prochiral ketone substrate coordinates to the ruthenium center. The chiral environment, dictated by the C₂-symmetric BINAP ligand, forces the substrate to adopt a specific orientation. This geometric constraint ensures that the hydride from the ruthenium and a proton from the amine ligand are delivered to a specific enantiotopic face of the carbonyl group.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated to participate in the next cycle.[6]

The choice between the (R)-BINAP and (S)-BINAP ligand directly determines whether the (R)- or (S)-alcohol is produced, offering predictable and tunable control over the product's stereochemistry.[7]

Noyori_Mechanism cluster_cycle Catalytic Cycle Precatalyst [RuCl₂(BINAP)] precatalyst Active_Catalyst Active RuH₂(BINAP) Catalyst Precatalyst->Active_Catalyst H₂, Base Substrate_Complex Ru-Ketone Complex Active_Catalyst->Substrate_Complex + Ketone Transition_State Asymmetric Transition State (Hydride Transfer) Substrate_Complex->Transition_State Product_Complex Ru-Alkoxide Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst H₂ Product Chiral Alcohol Product Product_Complex->Product - Product Ketone Prochiral Ketone Ketone->Substrate_Complex

Caption: Simplified catalytic cycle of Noyori asymmetric hydrogenation.

Application Protocol: Synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

This section details the practical application of the principles discussed above for the target synthesis.

Synthesis of the Ketone Precursor

The starting material, Methyl 2-oxo-4-(thiophen-3-yl)butanoate, can be synthesized through various established organic chemistry routes. A common approach involves the acylation of a suitable thiophene derivative followed by chain extension and oxidation, or via the alkylation of a β-ketoester with a 3-thienylmethyl halide, followed by decarboxylation. The purity of this precursor is critical for achieving high catalyst efficiency and enantioselectivity.

Catalyst Selection and Optimization

For the reduction of an aryl-alkyl ketone like Methyl 2-oxo-4-(thiophen-3-yl)butanoate, a ruthenium-based catalyst is an excellent choice. Specifically, a catalyst system generated in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand such as (R)- or (S)-Xyl-BINAP in the presence of a base often provides superior results.

The following table presents illustrative data for optimizing the reaction conditions. The goal is to maximize both the chemical yield and the enantiomeric excess (ee) while minimizing catalyst loading.

EntryCatalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)SolventYield (%)ee (%)
1Ru/(R)-BINAP10001050MeOH9592
2Ru/(R)-BINAP10005050MeOH>9993
3Ru/(R)-Xyl-BINAP10005050MeOH>9998
4Ru/(R)-Xyl-BINAP50005030DCM98>99
5Ru/(R)-Xyl-BINAP50005030Toluene9296

Analysis:

  • Pressure: Increasing hydrogen pressure from 10 to 50 bar (Entry 1 vs. 2) improves conversion.

  • Ligand: The more electron-donating Xyl-BINAP ligand provides higher enantioselectivity compared to BINAP (Entry 2 vs. 3).

  • Solvent & Temperature: Lowering the temperature and switching to a less coordinating solvent like Dichloromethane (DCM) can significantly enhance enantioselectivity (Entry 3 vs. 4).

Detailed Experimental Protocol

This protocol describes the asymmetric hydrogenation using an optimized procedure based on the principles above.

Materials and Equipment
  • Substrate: Methyl 2-oxo-4-(thiophen-3-yl)butanoate (1.0 eq)

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (0.0001 eq, 0.01 mol%)

  • Chiral Ligand: (R)-Xyl-BINAP (0.00022 eq, 0.022 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (0.01 eq, 1 mol%)

  • Solvent: Anhydrous, degassed Dichloromethane (DCM)

  • Hydrogen Source: High-purity H₂ gas (≥99.99%)

  • Equipment: Stainless steel autoclave with magnetic stirring, Schlenk line, standard laboratory glassware.

Experimental Workflow

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in Murine Models

Preamble: A Framework for Novel Compound Dosing The successful in vivo evaluation of any novel therapeutic candidate hinges on the establishment of a rational and reproducible dosing strategy. This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Framework for Novel Compound Dosing

The successful in vivo evaluation of any novel therapeutic candidate hinges on the establishment of a rational and reproducible dosing strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish in vivo dosing parameters for the novel compound, Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate , in murine models.

It is critical to note that as of the date of this publication, specific pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in published literature is scarce. Therefore, this guide is structured as a foundational framework, outlining the principles and step-by-step protocols necessary to generate this essential data. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific practice.

Section 1: Pre-Formulation and Vehicle Selection

The journey from a powdered compound to an effective in vivo experiment begins with understanding its physicochemical properties. These characteristics will dictate the formulation strategy, route of administration, and ultimately, the bioavailability of the compound.

Physicochemical Characterization (The "Know Your Compound" Principle)

Before any animal is dosed, a thorough understanding of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate's properties is essential. The presence of a thiophene ring and a butanoate ester suggests the compound is likely hydrophobic.

  • Solubility Profiling: The solubility of the test compound must be determined in a panel of pharmaceutically acceptable vehicles. This is a critical first step as it informs the selection of an appropriate delivery vehicle for in vivo studies.[1][2]

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) will provide a quantitative measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability Analysis: The compound's stability in the chosen vehicle at various conditions (e.g., room temperature, 4°C, light/dark) should be assessed to ensure the administered dose remains consistent throughout the study.

Vehicle Selection: A Critical Choice for Bioavailability and Safety

The choice of vehicle is paramount for compounds with low aqueous solubility.[3][4] An inappropriate vehicle can lead to poor bioavailability, compound precipitation, or vehicle-induced toxicity, confounding experimental results.[2][5]

Table 1: Common Vehicles for Hydrophobic Compounds in Murine Studies

Vehicle CompositionProperties & ConsiderationsCommon Administration Routes
Aqueous solution with co-solvents
5-10% DMSO in Saline/PBSDMSO is a powerful solvent but can have biological effects and cause irritation at high concentrations.[3]IP, IV (with caution)
10-20% Solutol HS 15 in WaterA non-ionic solubilizer, generally well-tolerated.IV, PO
20-40% Polyethylene Glycol 400 (PEG400)A common co-solvent, but can cause motor impairment at high concentrations.[3][4]PO, SC, IP
Suspensions
0.5-1% Carboxymethyl cellulose (CMC) in WaterForms a suspension for oral or intraperitoneal administration. Requires uniform particle size and consistent mixing.[1][5]PO, IP
Lipid-based Formulations
Corn Oil, Sesame Oil, or Peanut OilSuitable for highly lipophilic compounds. Can enhance oral absorption.[1][5]PO, SC, IM

Causality Note: For Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, a tiered approach is recommended. Start with aqueous solutions containing minimal, well-tolerated co-solvents like PEG400 or cyclodextrins. If solubility remains a challenge, a micronized suspension in CMC or a lipid-based formulation for oral delivery should be explored. A vehicle-only control group is mandatory in all subsequent in vivo studies to isolate the effects of the compound from those of the vehicle.[1]

Section 2: In Vivo Study Design: A Phased Approach

A systematic, phased approach to in vivo studies is essential to efficiently determine the optimal dosing regimen while adhering to ethical principles of animal research (the 3Rs: Replacement, Reduction, Refinement).[6]

Diagram 1: Phased In Vivo Dosing Workflow

G cluster_0 Phase 1: Toxicology & MTD cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Studies A Acute Toxicity Study (Dose Escalation) B Determine Maximum Tolerated Dose (MTD) A->B Observe for 24-72h C Single Dose PK Study (IV and PO/IP) B->C Inform dose selection for PK D Determine Key PK Parameters (Cmax, Tmax, t1/2, Bioavailability) C->D Blood sampling over time E Dose-Response Study D->E Guide dose selection & frequency F Establish Efficacious Dose Range E->F Assess therapeutic endpoint G A Start: Define Therapeutic Goal B Systemic or Local Effect? A->B C Systemic B->C D Local B->D E Rapid Onset Needed? C->E O Topical, Intranasal, etc. D->O F Yes E->F G No E->G K Intravenous (IV) (100% Bioavailability, Rapid) F->K H Compound GI Stable & Absorbed? G->H I Yes H->I J No / Unknown H->J M Oral (PO) (Clinically Relevant, First-Pass Effect) I->M L Intraperitoneal (IP) (High Bioavailability, Skips First-Pass) J->L N Subcutaneous (SC) (Slower Absorption, Sustained Release) J->N

Caption: Decision tree for selecting the appropriate route of administration.

Section 3: Summary and Best Practices

Table 3: Recommended Administration Volumes and Needle Gauges for Mice

RouteMax Volume (Adult Mouse)Recommended Needle GaugeReference
Intravenous (IV)< 0.2 mL27-30 G[7]
Intraperitoneal (IP)< 2-3 mL25-27 G[7]
Subcutaneous (SC)1-2 mL25-27 G[8][9]
Oral (PO) - Gavage< 1-2 mL (typically 10 mL/kg)20-22 G (ball-tipped)[8][10]
Intramuscular (IM)< 0.05 mL per site27-30 G[7][11]
  • Self-Validation: Always include appropriate controls (vehicle, positive/negative controls) to validate your findings.

  • Aseptic Technique: For all parenteral routes, use sterile compound preparations and aseptic techniques to prevent infection. [7]* Animal Welfare: Proper handling and restraint techniques are crucial to minimize stress and ensure accurate dosing. [11][12]Any procedure causing more than momentary pain or distress should be performed with appropriate analgesia or anesthesia, as approved by the Institutional Animal Care and Use Committee (IACUC). [9]* Documentation: Meticulously document all parameters, including compound lot number, vehicle preparation, dosing volume, and any adverse events. This is essential for reproducibility.

By following this structured, data-driven approach, researchers can confidently establish a scientifically sound and ethically responsible in vivo dosing regimen for novel compounds like Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, paving the way for successful and interpretable preclinical studies.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (n.d.). Retrieved from Boston University website: [Link]

  • Routes and Volumes of Administration in Mice. (n.d.). Retrieved from University of Wisconsin-Milwaukee website: [Link]

  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.). Retrieved from RJPTSimLab website: [Link]

  • Wang, Y., & Yang, Y. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 1(7), 855–862. [Link]

  • How to Administer a Substance to a Mouse? - TransCure bioServices. (2025, May 22). Retrieved from TransCure bioServices website: [Link]

  • Study of Different Routes of Drug Administration on Mice or Rats. (n.d.). Retrieved from Scribd website: [Link]

  • Gupta, S., Kumar, N., & Gupta, U. D. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6432–6434. [Link]

  • Chan, B. K. C., Lam, T. N., Lau, J. K. C., Xu, S., Liu, J., So, C.-H., Tse, C.-H., & El-Nezami, H. (2024). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology, 195, 115195. [Link]

  • Farmer, J. H., Kodell, R. L., & Gaylor, D. W. (1982). An unbalanced experimental design for dose response studies. Journal of Toxicology and Environmental Health, 9(5-6), 767–774. [Link]

  • Preclinical Toxicology Testing and Toxicity Profiles - Pharma Models. (n.d.). Retrieved from Pharma Models website: [Link]

  • Wang, Y., & Yang, Y. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 1(7), 855–862. [Link]

  • Silva, R., Ferreira, A., & Oliveira, P. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy and Pharmaceutical Sciences, 21(1), 13s-25s. [Link]

  • EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH - Diva-Portal.org. (n.d.). Retrieved from Diva-Portal.org website: [Link]

  • Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved from Norwegian University of Science and Technology website: [Link]

  • Silva, R., Ferreira, A., & Oliveira, P. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy and Pharmaceutical Sciences, 21(1), 13s-25s. [Link]

  • Wang, Y., & Yang, Y. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science, 50(4), 447–455. [Link]

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  • PRE CLINICAL TOXICOLOGICAL STUDIES - upums. (n.d.). Retrieved from Uttar Pradesh University of Medical Sciences website: [Link]

  • da Silva Lima, J. C., Carrari, I. F., de Aguiar, G. C., Zapa, D. M. B., da Silva, E. B., de Lima, L. F. M., & de Paula, N. R. Q. (2024). 2-Hydroxy-4-(Methylthio)-Butanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. Animals, 14(2), 221. [Link]

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  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from National Cancer Institute website: [Link]

  • Effects of 2-hydroxy-4-(methylthio)-butanoic acid on performance and carcass characteristics of finishing beef cattle and on fermentation in continuous culture. (2008). Journal of Animal Science, 86(8), 1845–1853. [Link]

  • Qin, X., Zhang, D., Qiu, X., Zhao, K., Zhang, S., Liu, C., Lu, L., Cui, Y., Shi, C., Chen, Z., Hao, R., Li, Y., Yang, S., Wang, L., Wang, H., Cao, B., & Su, H. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 730626. [Link]

  • Martín-Venegas, R., Trocino, A., Grilli, E., Ferrer, R., & Baraibar, M. A. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 1702–1709. [Link]

  • Qin, X., Zhang, D., Qiu, X., Zhao, K., Zhang, S., Liu, C., Lu, L., Cui, Y., Shi, C., Chen, Z., Hao, R., Li, Y., Yang, S., Wang, L., Wang, H., Cao, B., & Su, H. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 730626. [Link]

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  • Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. (2023). Foods, 12(5), 998. [Link]

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Method

Extraction and purification methods for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate from reaction mixtures

Application Notes & Protocols: High-Purity Isolation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate Abstract This document provides a comprehensive guide to the extraction and purification of Methyl 2-hydroxy-4-(thiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: High-Purity Isolation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

Abstract

This document provides a comprehensive guide to the extraction and purification of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate from complex reaction mixtures. This α-hydroxy ester, incorporating a thiophene moiety, represents a class of compounds with significant potential in pharmaceutical and materials science research.[1][2] Achieving high purity is paramount for accurate downstream biological evaluation and material characterization. This guide details a robust, multi-step purification strategy, beginning with a liquid-liquid extraction workup to remove bulk impurities, followed by high-resolution flash column chromatography for fine separation. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the scientific rationale behind each step to ensure reproducibility and facilitate troubleshooting.

Introduction and Purification Strategy

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a polar organic molecule featuring a secondary hydroxyl group, a methyl ester, and a thiophene ring. Its purification is often complicated by the presence of unreacted starting materials, reagents, and structurally similar byproducts formed during synthesis.[3] A successful purification strategy must address these challenges by systematically removing impurities with diverse physicochemical properties.

The recommended workflow is a sequential process designed to maximize both purity and yield:

  • Aqueous Workup & Liquid-Liquid Extraction: This initial step partitions the crude reaction mixture between aqueous and organic phases. By manipulating the pH, acidic and basic impurities can be effectively removed, providing a significantly cleaner crude product for the subsequent chromatographic step.[4][5]

  • Flash Column Chromatography: This is the core purification step, separating the target compound from closely related impurities based on differential adsorption to a polar stationary phase.[6][7] The choice of solvent system (mobile phase) is critical and is determined empirically using Thin-Layer Chromatography (TLC).

The logical flow of this purification strategy is outlined below.

Purification_Workflow RM Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Workup) RM->LLE Remove salts, acidic/basic impurities Chrom Flash Column Chromatography LLE->Chrom Remove polar starting materials Pure Pure Product (>98% Purity) Chrom->Pure Isolate target from byproducts

Figure 1: Overall workflow for the purification of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

Protocol I: Aqueous Workup and Liquid-Liquid Extraction

Principle

This protocol leverages the principle of differential solubility to perform a bulk separation of the target compound from water-soluble reagents, salts, and ionizable impurities. The target ester is neutral and will preferentially remain in the organic phase, while acidic or basic impurities can be selectively moved into the aqueous phase by washing with a mild base or acid, respectively.

Materials
  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Protocol
  • Quenching: Carefully transfer the crude reaction mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent (e.g., THF, methanol), first remove the solvent under reduced pressure. Dilute the residue with ethyl acetate (approx. 10 volumes relative to the crude oil) and deionized water (approx. 5 volumes).

  • Initial Extraction: Shake the separatory funnel vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate completely. Drain the lower aqueous layer and set it aside.

  • Bicarbonate Wash: Add saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as described in step 2. This step is crucial for removing any unreacted acidic starting materials or acidic byproducts.[3]

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[8]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ (enough so that some powder remains free-flowing) and swirl for 5-10 minutes to dry the solution.

  • Concentration: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude, extracted product as an oil or semi-solid.

The logic of this extraction process is based on separating compounds into different phases according to their acid-base properties.

Extraction_Principle cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase Target Target Ester (Neutral) NeutralImp Neutral Impurities AcidImp Acidic Impurities (as salts after NaHCO₃ wash) BaseImp Basic Impurities (as salts after acid wash, if needed) Salts Inorganic Salts

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. As a key intermediate in various research applications, optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. As a key intermediate in various research applications, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the common challenges encountered when employing organometallic routes such as the Grignard or Reformatsky reactions.

Frequently Asked Questions & Troubleshooting

Q1: My overall reaction yield is consistently low (<40%). What are the most common culprits I should investigate first?

Low yields in complex organic syntheses can typically be attributed to one of three areas: suboptimal reaction conditions, poor quality of starting materials, or significant product loss during workup and purification.[1] A systematic approach is crucial for diagnosis.

Primary Investigation Workflow:

  • Reagent Purity: Verify the purity of your thiophene precursor (e.g., 3-bromothiophene), your electrophile (e.g., methyl 2,3-epoxypropanoate or 3-thiopheneacetaldehyde), and your metal (magnesium or zinc). Organometallic reactions are notoriously sensitive to moisture and protic impurities.[2][3]

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried. The presence of water will quench the organometallic reagent, drastically reducing the yield.[3]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An incomplete reaction is a common source of low yield.[1] If the reaction stalls, it may point to reagent deactivation or suboptimal temperature.

  • Work-up Procedure: Product can be lost or can decompose during the work-up phase. Ensure the quenching step is performed at a low temperature and that the pH is controlled to prevent acid- or base-catalyzed degradation.

Below is a decision-making workflow to help diagnose the source of low yield.

G start Low Yield Reported reagent 1. Verify Reagent Quality & Purity start->reagent conditions 2. Assess Reaction Conditions start->conditions workup 3. Evaluate Work-up & Purification start->workup sub_reagent1 Anhydrous Solvents? reagent->sub_reagent1 sub_reagent2 High-Purity Metal? reagent->sub_reagent2 sub_reagent3 Substrate Integrity? reagent->sub_reagent3 sub_cond1 Inert Atmosphere Maintained? conditions->sub_cond1 sub_cond2 Correct Temperature Profile? conditions->sub_cond2 sub_cond3 Reaction Monitored to Completion? conditions->sub_cond3 sub_workup1 Quenching Temperature Low? workup->sub_workup1 sub_workup2 Emulsion Formation During Extraction? workup->sub_workup2 sub_workup3 Decomposition on Silica Gel? workup->sub_workup3 fix_reagent Action: Use freshly distilled/dried solvents. Activate metal surface. sub_reagent1->fix_reagent If No fix_cond Action: Improve inert gas flow. Optimize temperature via trial runs. sub_cond1->fix_cond If No fix_workup Action: Use buffered quench (e.g., NH4Cl). Consider alternative purification. sub_workup1->fix_workup If No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am using a Grignard-based synthesis. What are the critical parameters for successfully forming the Thiophen-3-ylmagnesium bromide reagent?

The formation of the Grignard reagent is the most critical step and often the primary point of failure. The carbon-magnesium bond is highly polarized, making the reagent a potent nucleophile but also an extremely strong base, which renders it highly reactive with any protic source.[3][4]

Critical Success Factors:

  • Magnesium Activation: Commercial magnesium turnings have a passivating oxide layer (MgO) that prevents reaction. This layer must be removed.

    • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent.

    • Chemical Activation: A small crystal of iodine (I₂) is a classic initiator. The iodine etches the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine will disappear as the reaction initiates. 1,2-Dibromoethane is another effective activator.

  • Solvent Choice: The solvent must be anhydrous and capable of solvating the Grignard reagent.

    • Tetrahydrofuran (THF): Generally the preferred solvent over diethyl ether for forming Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties.

    • Diethyl Ether (Et₂O): Also effective, but its high volatility can be a concern. It is crucial to use anhydrous grade ether.[2]

  • Initiation: The reaction can sometimes be slow to start. Gentle warming may be required, but be prepared to cool the reaction vessel immediately, as the formation is highly exothermic once it begins.

  • Addition Rate: Add the 3-bromothiophene solution dropwise. A rate that maintains a gentle reflux is ideal. Adding the halide too quickly can lead to undesirable side reactions, primarily Wurtz coupling, which forms 3,3'-bithiophene.

G cluster_reactants Reactants cluster_conditions Conditions ThioBr 3-Bromothiophene Reaction Exothermic Reaction (Grignard Formation) ThioBr->Reaction Mg Magnesium Turnings Mg->Reaction I2 Iodine (activator) I2->Mg activates Solvent Anhydrous THF Solvent->Reaction solvates Atmosphere Inert Gas (N2 or Ar) Atmosphere->Reaction protects Product Thiophen-3-ylmagnesium bromide Reaction->Product

Caption: Key components for Grignar reagent formation.

Q3: I'm observing significant side products in my Reformatsky reaction. What are they likely to be and how can I minimize them?

The Reformatsky reaction, which typically involves reacting an α-halo ester with a carbonyl compound (like 3-thiopheneacetaldehyde) in the presence of zinc, is an excellent method for synthesizing β-hydroxy esters.[5][6][7] However, side reactions can diminish the yield.

Potential Side ProductProbable CauseMitigation Strategy
Dimer of α-halo ester High local concentration of the organozinc enolate before it can react with the aldehyde.Add the α-halo ester slowly to the suspension of zinc and the aldehyde (Barbier-style). This keeps the enolate concentration low.
α,β-Unsaturated Ester Dehydration of the desired β-hydroxy ester product.This is often caused by excessive heat or overly acidic work-up conditions.[8] Maintain a moderate reaction temperature and use a mild acidic quench (e.g., saturated aq. NH₄Cl) instead of strong acids.
Unreacted Aldehyde Incomplete formation or deactivation of the Reformatsky reagent.Ensure the zinc is fully activated. Use freshly activated zinc dust or treat it with dilute HCl, wash, and dry thoroughly before use.[8]

Zinc Activation is Key: The success of the Reformatsky reaction hinges on the quality and activity of the zinc. The oxidative addition of zinc to the α-halo ester is the rate-determining step.[6] If the reaction is sluggish, focus on improving zinc activation.

Q4: My β-hydroxy ester product seems to be degrading during work-up or purification. How can I improve its stability and recovery?

The β-hydroxy ester functional group can be sensitive, particularly to heat and strong acids or bases, which can catalyze elimination of the hydroxyl group to form an α,β-unsaturated ester.[1][8]

Improving Stability and Recovery:

  • Mild Quench: After the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution is less harsh than mineral acids and minimizes the risk of dehydration.

  • Aqueous Work-up: During extraction with an organic solvent (e.g., ethyl acetate), avoid vigorous shaking which can lead to hard-to-break emulsions, a common issue when metallic salts are present.[1] Gentle inversions are sufficient. Perform washes with brine to help break emulsions and remove water from the organic layer.

  • Purification:

    • Column Chromatography: The hydroxyl group can cause tailing on silica gel. To mitigate this, you can either deactivate the silica gel with a small amount of triethylamine (~1%) in your eluent or use an alternative stationary phase like alumina.

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method, avoiding contact with silica gel altogether.[9][10] Check literature for boiling points of similar compounds under vacuum.

Experimental Protocols

Protocol 1: Synthesis via Grignard Pathway

This protocol describes the formation of the Grignard reagent from 3-bromothiophene and its subsequent reaction with methyl 2,3-epoxypropanoate.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 3-Bromothiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2,3-epoxypropanoate (1.1 eq)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under a stream of dry nitrogen.

  • Grignard Formation:

    • Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

    • Gently warm the flask with a heat gun under nitrogen flow until violet iodine vapors are visible. Cool to room temperature.

    • Add a portion of the anhydrous THF via cannula.

    • Dissolve 3-bromothiophene (1.0 eq) in the remaining anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the 3-bromothiophene solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicate initiation.

    • Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. . After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the reagent.

  • Reaction with Epoxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve methyl 2,3-epoxypropanoate (1.1 eq) in anhydrous THF.

    • Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. . After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: See Protocol 2.

Protocol 2: Aqueous Work-up and Purification

This protocol details the steps to isolate and purify the product following the reaction.

Procedure:

  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate and water. Gently invert the funnel to mix the layers.

    • Separate the aqueous layer and extract it two more times with ethyl acetate. . Combine all organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with water and then with saturated brine. . Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

References

  • European Patent Office. (2007). PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS - EP 1254110 B1. Available from: [Link]

  • Wikipedia. (2023). Reformatsky reaction. Available from: [Link]

  • Master Organic Chemistry. Reformatsky Reaction. Available from: [Link]

  • University of California, Irvine. Grignard Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Available from: [Link]

  • Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

  • Chemtube3d. Grignard Reagents. Available from: [Link]

  • PrepChem.com. Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. Available from: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

  • Google Patents. (1998). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Organic Syntheses. (1981). 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]

  • Google Patents. (1998). PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID OR METHIONINE BY MERCAPTAN ADDITION.
  • University of Massachusetts Amherst. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]

Sources

Optimization

Troubleshooting Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate solubility issues in aqueous buffers

Mechanistic Overview Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a highly lipophilic ester. Its chemical structure features a hydrophobic thiophene ring and an aliphatic butanoate backbone, making it inherently insolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a highly lipophilic ester. Its chemical structure features a hydrophobic thiophene ring and an aliphatic butanoate backbone, making it inherently insoluble in aqueous solutions. While the hydroxyl group provides minor hydrogen-bonding capability, it is insufficient to overcome the thermodynamic penalty of solvating the hydrophobic moieties in water.

When researchers attempt to dilute this compound from an organic stock (like DMSO) into an aqueous biological buffer, they frequently encounter "solvent crash." This occurs because the rapid diffusion of the organic solvent into the aqueous phase leaves the lipophilic compound locally supersaturated, triggering instantaneous nucleation and micro-precipitation[1]. Furthermore, because it is an ester, extreme pH adjustments (a common tactic for ionizable compounds) must be avoided to prevent rapid hydrolysis of the molecule.

The following guide provides field-proven, self-validating workflows to achieve true isotropic solubilization for in vitro and in vivo assays.

Workflow A Precipitation of Methyl 2-hydroxy- 4-(thiophen-3-yl)butanoate B Optimize DMSO Dilution (Final ≤ 0.5%) A->B C Precipitation Persists? B->C D HP-β-CD Complexation (10-20% w/v in Buffer) C->D Yes G Soluble & Stable Proceed to Assay C->G No E Precipitation Persists? D->E F Micellar/SEDDS Solubilization (Tween-20 or Lipids) E->F Yes E->G No F->G

Troubleshooting workflow for resolving thiophene derivative precipitation.

Section 1: Co-Solvent Optimization & Dilution Mechanics

Q: Why does my compound precipitate immediately upon addition to the assay buffer? A: This is driven by localized supersaturation. When a concentrated DMSO stock is pipetted directly into a static aqueous buffer, the DMSO rapidly diffuses away. The localized concentration of the lipophilic thiophene derivative exceeds its aqueous solubility limit before it can mechanically disperse, causing it to crash out[1].

Q: How can I prevent this localized supersaturation without killing my cells? A: Employ a stepwise serial dilution method in 100% DMSO first, and ensure the final DMSO concentration in the biological assay remains ≤ 0.5% (or up to 1% for robust cell lines) to prevent solvent-induced cytotoxicity[1][2]. Add the stock to a vigorously moving buffer to ensure instantaneous mechanical dispersion.

Protocol 1: Stepwise Solvent-to-Buffer Dilution

Causality: Vigorous mechanical disruption prevents localized high-concentration microenvironments that trigger nucleation.

  • Master Stock: Prepare a 10 mM master stock of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in 100% anhydrous DMSO.

  • Serial Dilution: Perform serial dilutions in 100% DMSO to create your desired intermediate concentrations[2].

  • Buffer Preparation: Warm the aqueous assay buffer to 37°C (if your assay permits) to increase the thermodynamic solubility limits[2].

  • Dynamic Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise.

  • Self-Validation Step: Centrifuge the final solution at 5,000 rpm for 10 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet forms, the compound has crashed out, and you must proceed to Section 2.

Section 2: Cyclodextrin Inclusion Complexes

Q: DMSO optimization failed. What is the next best approach for a thiophene derivative? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD features a hydrophobic internal cavity that effectively encapsulates the lipophilic thiophene ring, shielding it from water. Meanwhile, its hydrophilic hydroxyl exterior maintains excellent aqueous solubility[1].

Q: Should I dissolve the compound in DMSO first before adding it to the cyclodextrin? A: No. This is a common critical error. DMSO can competitively bind within the hydrophobic cavity of the cyclodextrin, displacing your target compound and severely reducing the efficiency of the inclusion complex[3][4]. Always add the compound as a solid directly to the aqueous cyclodextrin solution.

Mechanism Drug Methyl 2-hydroxy-4- (thiophen-3-yl)butanoate (Hydrophobic) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Agitation (24-48h) CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex

Mechanism of inclusion complex formation shielding the hydrophobic thiophene moiety.
Protocol 2: Preparing an HP-β-CD Inclusion Complex

Causality: Continuous mechanical energy drives the dynamic equilibrium toward the formation of the inclusion complex without organic solvent interference.

  • Host Preparation: Dissolve HP-β-CD in your aqueous assay buffer to a high molarity (e.g., 10% to 20% w/v)[1][4].

  • Guest Addition: Add Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate as a solid powder directly to the HP-β-CD solution. The mixture will initially look like a biphasic suspension[4].

  • Equilibration: Agitate the suspension vigorously using an orbital shaker (circular rotation) or ultra-turrax for 48 hours at room temperature[4].

  • Self-Validation Step: Centrifuge the suspension at 5,000 rpm for 15 minutes to pellet any uncomplexed solid drug[4]. The resulting clear supernatant is your fully solubilized inclusion complex.

Section 3: Surfactants and Lipid-Based Dispersions (SEDDS)

Q: My assay cannot tolerate cyclodextrins. Can I use surfactants? A: Yes. Non-ionic surfactants (like Tween-20) can form micelles that sequester the hydrophobic compound. For highly lipophilic molecules that resist simple micellar solubilization, a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing a specific ratio of oils and surfactants is highly effective at creating stable nano-emulsions[5][6].

Protocol 3: Micellar/SMEDDS Solubilization

Causality: Surfactants lower the interfacial tension, allowing the lipophilic compound to be trapped within the hydrophobic core of a micelle or lipid droplet.

  • Excipient Mixing: Pre-mix the assay buffer with 0.1% - 0.5% (v/v) Tween-20, or prepare a SMEDDS oil/surfactant mixture (e.g., a 9:1 ratio of oil to surfactant)[5].

  • Integration: Slowly titrate the compound into the surfactant-buffer mixture under constant sonication to provide the energy required for emulsion formation.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. A baseline absorbance (near zero) indicates a clear, true isotropic solution. Elevated absorbance indicates light scattering due to unstable micro-emulsions or precipitation[5].

Quantitative Solubilization Parameters

The following table summarizes the critical parameters for each troubleshooting strategy to allow for rapid experimental design and comparison.

Solubilization StrategyRecommended Concentration / RatioMechanistic ActionToxicity & Assay Interference Risk
DMSO Co-solvent ≤ 0.5% (v/v) final in assayReduces dielectric constant of waterHigh: Cellular toxicity and enzyme inhibition if > 1%[1][2].
HP-β-Cyclodextrin 10% - 20% (w/v) or 1:1 to 5:1 molar ratioHydrophobic encapsulation of thiophene ringLow: Generally recognized as safe; does not disrupt cell membranes[1][4].
Tween-20 Surfactant 0.1% - 0.5% (v/v)Micellar sequestrationModerate: Can lyse cell membranes or strip proteins at higher concentrations[5].
SMEDDS (Lipid/Oil) Empirically determined (e.g., 9:1 oil:surfactant)Nano-emulsion formationModerate: Complex phase behavior; may interfere with optical readouts[5][6].

References

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. Available at:[Link]

  • Solubility issue of guest compound while preparing inclusion complex with cyclodextrin. ResearchGate. Available at:[Link]

  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

An in-depth guide to preventing oxidative degradation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate during storage. Welcome to the technical support center for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to preventing oxidative degradation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate during storage.

Welcome to the technical support center for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Oxidative degradation is a critical challenge that can compromise sample purity, affecting experimental reproducibility and the overall success of research and development projects.

This document provides in-depth answers to frequently asked questions, troubleshooting advice for common degradation-related issues, and detailed protocols for proper handling and stability assessment.

Section 1: The Challenge of Oxidative Degradation

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate possesses two primary functional groups susceptible to oxidation: the thiophene ring and the secondary hydroxyl group. Understanding the degradation pathways is the first step toward effective prevention.

The sulfur atom within the thiophene ring is nucleophilic and can be oxidized, typically by agents like hydrogen peroxide or even atmospheric oxygen over time, especially when catalyzed by light or heat.[1][2] This process can occur in a stepwise manner, first forming a thiophene S-oxide intermediate, which can then be further oxidized to a more stable thiophene S,S-dioxide (sulfone).[1][3][4] Thiophene S-oxides can be unstable and may undergo further reactions like dimerization.[4][5] Concurrently, the secondary alcohol on the butanoate chain can be oxidized to a ketone. These degradation pathways result in the formation of impurities that can be difficult to separate and may interfere with biological assays or subsequent synthetic steps.

Oxidative Degradation Pathway cluster_main cluster_products A Starting Material Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate B Thiophene S-Oxide Intermediate A->B [O] (Initial Oxidation) D Ketone Derivative A->D [O] (Alcohol Oxidation) C Thiophene S,S-Dioxide (Sulfone) B->C [O] (Further Oxidation)

Caption: Potential oxidative degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary physical signs of degradation for this compound?

A: The most common initial sign of degradation is a change in color. Pure Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is typically a colorless to light-colored oil or solid. The formation of oxidized species and potential polymeric byproducts can cause the sample to turn yellow or brown. You may also notice a change in viscosity or the appearance of solid precipitates in a liquid sample.

Q2: What are the ideal standard storage conditions for routine, short-term use?

A: For routine laboratory use and short-term storage (up to several weeks), the compound should be stored in a tightly sealed container at a reduced temperature. Refrigeration at 2°C to 8°C is highly recommended to slow the rate of chemical degradation.[6] The container should be protected from light, for example, by using an amber glass vial or by wrapping a clear vial in aluminum foil.[7]

Q3: When should I consider implementing more stringent storage conditions?

A: More stringent conditions are necessary for long-term storage (months to years), for storing a reference standard, or if the material will be used in highly sensitive assays where even trace impurities are a concern. These conditions should be implemented if you observe degradation under standard refrigeration or if the compound is a critical reagent for cGMP (current Good Manufacturing Practice) work.

Q4: How should I package the material for optimal long-term stability?

A: For long-term storage, the packaging is critical. The ideal container is a borosilicate amber glass vial with a Teflon-lined cap to prevent leaching and ensure an airtight seal.[7] Before sealing, the headspace of the vial should be purged with an inert gas like argon or nitrogen to displace oxygen, a key driver of oxidation.[7] For multi-use aliquots, consider portioning the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Q5: Which antioxidants are compatible with this molecule and how do I use them?

A: The addition of an antioxidant can significantly prolong the shelf-life of the compound. Given the ester and hydroxyl functionalities, sterically hindered phenolic antioxidants are a good first choice. They act as free-radical scavengers. It is crucial to conduct a small-scale compatibility study before adding an antioxidant to your entire batch.

Antioxidant ClassExampleTypical Concentration (w/w)Mechanism & Notes
Hindered Phenols Butylated Hydroxytoluene (BHT) or α-Tocopherol (Vitamin E)0.01% - 0.1%Excellent free-radical scavengers.[8][9] α-Tocopherol is often preferred in pharmaceutical applications due to its lower toxicity profile.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)0.01% - 0.05%Sequesters trace metal ions (e.g., iron, copper) that can catalyze oxidative reactions. Often used in combination with other antioxidants.
Oxygen Scavengers Ascorbyl Palmitate0.01% - 0.1%A fat-soluble derivative of Vitamin C that directly reacts with oxygen.[10] Can be effective but may introduce its own degradation products.

Q6: What analytical methods are best for assessing the purity and stability of my sample?

A: The most powerful technique for stability assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A reverse-phase C18 column is typically effective. Degradation will appear as a decrease in the peak area of the main compound and the emergence of new peaks, which usually elute earlier than the parent compound due to the increased polarity of the oxidized products (e.g., sulfones).[12] For structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[11]

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and solving the problem.

Troubleshooting Workflow start Problem Observed: Sample discoloration or new peaks in HPLC. q1 Is the sample stored under an inert atmosphere? start->q1 q2 Is the container light-protective (amber)? q1->q2 Yes a1_yes Purge with N2/Ar. Use septum-sealed vial. q1->a1_yes No q3 Is storage temperature 2-8°C or lower? q2->q3 Yes a2_yes Transfer to amber vial or wrap in foil. q2->a2_yes No q4 Has the sample been subjected to multiple freeze-thaw cycles? q3->q4 Yes a3_yes Move to appropriate cold storage. q3->a3_yes No a4_yes Aliquot into single-use vials before storage. q4->a4_yes Yes end_node Re-analyze sample to confirm stability. q4->end_node No a1_yes->q2 a2_yes->q3 a3_yes->q4 a4_yes->end_node

Caption: A logical workflow for troubleshooting sample degradation issues.

Problem: My sample, which was initially a clear oil, has turned yellow after a few weeks in the refrigerator.

  • Likely Cause: This is a classic sign of oxidation. Even at 2-8°C, degradation can occur if the sample is exposed to atmospheric oxygen in the container's headspace. Light exposure can also accelerate this process if the sample is in a clear vial.

  • Solution:

    • Confirm Degradation: Analyze a small aliquot by HPLC to quantify the level of impurities.[13]

    • Repackage: If the remaining material is still of acceptable purity, transfer it to a smaller, amber vial to minimize headspace.

    • Inerting: Before sealing, purge the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

    • Re-evaluate Storage: Continue to store at 2-8°C and re-analyze after a set period to confirm that the degradation has been arrested. For very long-term storage, consider freezing at -20°C.

Problem: My HPLC analysis shows a new, more polar impurity peak that grows over time.

  • Likely Cause: This is quantitative evidence of degradation. The more polar nature of the impurity strongly suggests the formation of a sulfoxide or sulfone, as adding oxygen atoms increases a molecule's polarity.[12]

  • Solution:

    • Characterize Impurity: If possible, use LC-MS to determine the mass of the impurity. A mass increase of +16 Da suggests the formation of the S-oxide, while a +32 Da increase indicates the S,S-dioxide (sulfone).

    • Implement Preventative Measures: This is a clear indication that your current storage conditions are insufficient. Immediately implement the optimal long-term storage protocol: aliquot the material, purge with inert gas, seal tightly in an amber vial, and store at -20°C.

    • Consider an Antioxidant: If degradation continues even under these conditions, perform a study with a recommended antioxidant like α-Tocopherol.[8]

Section 4: Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

  • Select Container: Choose an appropriate-sized amber borosilicate glass vial with a PTFE-lined screw cap. The vial size should be chosen to minimize the headspace above the sample.

  • Aliquot Material: If you have a large batch, divide it into smaller, single-use aliquots to avoid repeatedly exposing the bulk stock to air and temperature fluctuations.

  • Inert Gas Purge: In a fume hood or glove box, insert a Pasteur pipette or needle connected to a source of dry argon or nitrogen. Position the tip just above the surface of the liquid.

  • Displace Oxygen: Pass a slow, gentle stream of the inert gas into the vial for 30-60 seconds to displace the air in the headspace.

  • Seal Promptly: Immediately and tightly seal the vial with the cap.

  • Label Clearly: Label the vial with the compound name, batch number, concentration (if in solution), date, and storage conditions (e.g., "-20°C, under Argon").

  • Store: Place the sealed vial in a freezer at -20°C or colder, ensuring it is protected from physical shock.[6][14]

Protocol 2: Stability Assessment by Reverse-Phase HPLC-UV

  • Sample Preparation (Time-Zero): As soon as you receive or synthesize a new batch, dissolve a small, accurately weighed amount in a suitable solvent (e.g., acetonitrile) to create a stock solution. Dilute this stock to a working concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter. This is your T=0 reference sample.

  • Sample Preparation (Time-Point): After a defined storage period (e.g., 1, 3, 6 months), prepare a sample from the stored material in the exact same manner as the T=0 sample.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 60% A, gradient to 10% A over 20 minutes.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the thiophene chromophore absorbs, typically between 230-280 nm.[13]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the T=0 sample to establish the initial purity and retention time of the main peak.

    • Inject the time-point sample.

    • Compare the chromatograms. Calculate the purity by the area percent method. A significant decrease (>1-2%) in the main peak area or the appearance of new peaks >0.1% indicates degradation.

References

  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. Available at: [Link]

  • Ciriminna, R., et al. (n.d.). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Available at: [Link]

  • Rademacher, P. M., et al. (2015). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 28(7), 1333–1342. Available at: [Link]

  • Mitani, T., et al. (2023). Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. Molecules, 28(18), 6649. Available at: [Link]

  • Adam, W., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(26), 7743–7749. Available at: [Link]

  • Brown, K. N. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). SciSpace. Available at: [Link]

  • Pereira, N. P., et al. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Available at: [Link]

  • Lozano, P., et al. (2024). Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. Antioxidants, 13(2), 199. Available at: [Link]

  • Pharmaguideline. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Available at: [Link]

  • Pereira, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. 26th International Electronic Conference on Medicinal Chemistry. Available at: [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Available at: [Link]

  • Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • Mitani, T., et al. (2023). Stabilization of Hydroxy-α- Sanshool by Antioxidants Present in the Genus Zanthoxylum. Preprints.org. Available at: [Link]

  • Valerio, F., et al. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 11(11), 2253. Available at: [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]

  • Gkagkavouzis, K., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. Available at: [Link]

  • Rademacher, P. M., et al. (2015). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. SciSpace. Available at: [Link]

  • Censi, R., & Di Martino, P. (2015). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. AAPS PharmSciTech, 16(5), 971–980. Available at: [Link]

Sources

Optimization

Improving stability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate under acidic conditions

Technical Support Center: Stability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for Methyl 2-hydroxy-4-(thiophen-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. This guide is designed to provide you, as a senior application scientist, with in-depth insights and practical solutions for handling and improving the stability of this compound, particularly under acidic conditions. We will explore the mechanisms of degradation, analytical methods for monitoring stability, and robust strategies to mitigate decomposition in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in acidic environments.

Part 1: Understanding the Instability

Q1: My Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate sample is losing purity in an acidic solution. What is the primary cause of this degradation?

A1: The primary cause of degradation for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate in acidic media is acid-catalyzed hydrolysis of the methyl ester functional group . This is a classic organic reaction where water, acting as a nucleophile, attacks the ester, leading to its cleavage.[1][2]

The reaction is catalyzed by acid (specifically, hydronium ions, H₃O⁺, in aqueous solutions), which protonates the carbonyl oxygen of the ester.[3][4] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water.[4] The process is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.[2][3]

Q2: What are the expected degradation products from this reaction?

A2: The acid-catalyzed hydrolysis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate yields two primary products:

  • 2-hydroxy-4-(thiophen-3-yl)butanoic acid (the parent carboxylic acid).

  • Methanol (the alcohol portion of the ester).

The overall reaction is as follows: Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate + H₂O ⇌ (in the presence of H⁺) ⇌ 2-hydroxy-4-(thiophen-3-yl)butanoic acid + Methanol

G cluster_mech Acid-Catalyzed Ester Hydrolysis Ester Methyl 2-hydroxy-4- (thiophen-3-yl)butanoate ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₃O⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O Tetrahedral->ProtonatedEster - H₂O Products Carboxylic Acid + Methanol Tetrahedral->Products Proton Transfer & - Methanol H3O_regen H₃O⁺ (Catalyst Regenerated) Products->H3O_regen Final Deprotonation H3O H₃O⁺ (Acid Catalyst) H2O H₂O (Nucleophile) MeOH Methanol (Leaving Group)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Q3: Besides ester hydrolysis, are there any other degradation pathways I should be aware of?

A3: While ester hydrolysis is the most significant concern under typical aqueous acidic conditions, two other potential issues are noteworthy, especially under more forcing conditions:

  • Thiophene Ring Instability: The thiophene ring is generally aromatic and stable.[5] However, under very strong acidic conditions or in the presence of oxidizing agents, the ring itself can undergo reactions, including polymerization or oxidation.[6][7] For instance, related compounds like 2-thiophenemethanol can undergo acid-catalyzed polycondensation at elevated temperatures.[7]

  • Oxidation of the α-hydroxy group: The secondary alcohol (α-hydroxy) group can be susceptible to oxidation, forming the corresponding α-keto ester, particularly if oxidizing agents are present in the medium.

For most laboratory applications, focusing on preventing ester hydrolysis will be sufficient.

Part 2: Detecting and Quantifying Degradation

Q4: How can I quickly determine if my compound is degrading during an experiment?

A4: The most common methods for monitoring the stability of your compound are chromatographic and spectroscopic techniques.

  • Thin-Layer Chromatography (TLC): This is a fast, qualitative method. Spot your reaction mixture over time on a TLC plate alongside a standard of the starting material. The appearance of a new, more polar spot (corresponding to the carboxylic acid) is a clear indication of degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis. A decrease in the peak area of the starting ester and the emergence of a new peak for the carboxylic acid product will allow you to precisely measure the rate and extent of degradation.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is an excellent tool for monitoring this specific reaction.[8] You can track the disappearance of the characteristic singlet peak for the methyl ester protons (~3.7 ppm) and the appearance of a new peak for methanol.

Q5: I need to generate precise stability data. Which analytical method do you recommend and how should I set it up?

A5: For generating robust, quantitative data for a stability study, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method. It offers high sensitivity, specificity, and reproducibility.

Protocol 1: Quantitative Stability Analysis by RP-HPLC

This protocol provides a framework for a stability study. Specific parameters must be optimized for your equipment and exact sample matrix.

1. Materials and Equipment:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate reference standard
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample buffer at desired acidic pH (e.g., pH 2, 4, 6 using citrate or phosphate buffers)[9]
  • Class A volumetric flasks and pipettes

2. Method Setup:

  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: ~235 nm (based on the thiophene chromophore)
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Gradient Program (Example): | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 20 | | 10.0 | 80 | | 12.0 | 80 | | 12.1 | 20 | | 15.0 | 20 |

3. Experimental Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
  • Prepare Stability Samples: In separate vials, dilute the stock solution with your chosen acidic buffers to a final concentration of ~50 µg/mL. Ensure the initial organic solvent concentration is low (<5%) to not affect the buffer pH.
  • Time-Point Analysis:
  • Immediately inject the first sample (t=0).
  • Store the vials at a controlled temperature (e.g., 25 °C or 40 °C).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC.
  • Data Analysis:
  • Integrate the peak area for the parent ester at each time point.
  • Plot the percentage of the remaining ester (relative to the t=0 area) against time. This will give you the degradation kinetics.
Part 3: Troubleshooting and Mitigation Strategies

Q6: What are the most effective strategies to prevent or minimize degradation?

A6: Improving the stability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate involves controlling the key factors that drive the hydrolysis reaction. The most effective strategies are, in order of ease of implementation: controlling pH, reducing temperature, and modifying the formulation.

G Problem Compound Degrading in Acidic Solution? Confirm Confirm Degradation (HPLC, NMR, TLC) Problem->Confirm Mitigate Implement Mitigation Strategy Confirm->Mitigate pH Adjust pH towards Neutral (Use Buffers) Mitigate->pH Temp Lower Temperature (Conduct on Ice) Mitigate->Temp Solvent Modify Solvent System (Use Aprotic/Less Water) Mitigate->Solvent Formulate Advanced Formulation (Encapsulation) Mitigate->Formulate Advanced Recheck Re-analyze Stability pH->Recheck Temp->Recheck Solvent->Recheck Formulate->Recheck Recheck->Mitigate Not Stable Success Problem Solved Recheck->Success Stable

Caption: Troubleshooting workflow for compound instability.

Q7: How can I effectively control the pH and what is the ideal range?

A7: The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of H⁺ ions. Therefore, increasing the pH will dramatically slow the degradation.

  • Recommendation: Whenever possible, maintain the pH of your aqueous solution between 6.0 and 7.5 .

  • Implementation: Use a suitable buffer system (e.g., phosphate or citrate) to maintain a stable pH throughout your experiment.[9] Avoid unbuffered acidic solutions. If your protocol requires acidic conditions, use the highest possible pH that is compatible with your experimental goals.

Q8: My experiment must be run at a low pH. What other options do I have?

A8: If a low pH is non-negotiable, you can leverage other thermodynamic and formulation principles:

StrategyCausalityPractical Implementation
Reduce Temperature Reaction rates, including hydrolysis, decrease exponentially with temperature (as described by the Arrhenius equation).Conduct experiments at reduced temperatures (e.g., 4 °C or on an ice bath) instead of at room temperature.
Modify Solvent The hydrolysis reaction requires water as a reactant. Reducing the concentration (activity) of water will slow the reaction.Replace a portion of the aqueous solvent with a water-miscible organic co-solvent (e.g., acetonitrile, DMSO, ethanol). If permissible, use a non-aqueous (aprotic) solvent system entirely.
Limit Exposure Time The extent of degradation is a function of time.Prepare acidic solutions of the compound immediately before use rather than storing them.
Formulation Strategies Physically protecting the molecule from the acidic environment can prevent degradation.For drug delivery applications, this involves techniques like microencapsulation or formulating as an enteric-coated dosage form to bypass the stomach's acidic environment.[10] In a lab setting, this could involve using a two-phase system where the compound resides in an organic layer not in direct contact with the bulk aqueous acid.

By systematically addressing these factors, you can significantly enhance the stability of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, ensuring the integrity and reliability of your experimental results.

References

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Gao, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • ChemHelp ASAP. (2019, November 13). Acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • van der Merwe, M. J., & Viljoen-Bloom, M. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology. Available at: [Link]

  • Patel, H., et al. (2024, January 1). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Efficacy. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Senthil, A., et al. (2017, January 1). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zhang, Y., et al. (2017, July 5). Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yan, Z., et al. (2013). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

  • Talele, T. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Available at: [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

Sources

Troubleshooting

Overcoming low conversion rates in Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate esterification

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2-hydroxy-4-(thiophen-3-yl)butanoic acid to its methyl ester. The following sectio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2-hydroxy-4-(thiophen-3-yl)butanoic acid to its methyl ester. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome low conversion rates and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate via esterification.

Q1: My reaction shows very low conversion to the desired methyl ester. What are the primary causes and how can I fix this?

Low conversion is the most common issue and typically stems from the reversible nature of the Fischer esterification reaction.[1] The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively shifted toward the product side.

Root Causes & Corrective Actions:

  • Equilibrium Not Shifted: The reaction has reached equilibrium with significant amounts of starting material remaining.

    • Solution 1: Use a Large Excess of Methanol. The most straightforward method to shift the equilibrium is to use methanol as the solvent, creating a large molar excess that drives the reaction forward according to Le Châtelier's principle.[1][2] A 10-50 fold excess is common.

    • Solution 2: Actively Remove Water. Water is a byproduct, and its presence will push the equilibrium back towards the starting materials (ester hydrolysis).[3][4] Continuous removal is critical for achieving high conversion.

      • Dean-Stark Apparatus: This is a highly effective method that involves refluxing the reaction in a co-solvent like toluene. The toluene-water azeotrope distills into the trap, where the denser water separates and is collected, while the toluene returns to the reaction flask.[5][6]

      • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester the water as it is formed.[3] This is a practical alternative if a Dean-Stark setup is not feasible.

  • Inactive or Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen, making it more electrophilic for the alcohol's nucleophilic attack.[4][7]

    • Solution: Use a fresh, strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[3][6] Ensure the catalyst is not old or hydrated. If conversion stalls, a small, additional charge of the catalyst can sometimes restart the reaction, but be cautious of potential side reactions.

  • Insufficient Reaction Time or Temperature: Esterification reactions can be slow, especially with sterically hindered substrates.[1]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] Continue heating at reflux until the starting material is consumed. The optimal temperature is typically the boiling point of the alcohol or the azeotropic mixture.[4]

Q2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

The presence of a hydroxyl group alpha to the carboxylic acid can lead to specific side reactions, particularly under harsh acidic conditions.

Potential Side Reactions & Prevention Strategies:

  • Dimerization/Oligomerization: α-hydroxy acids can undergo self-esterification to form dimeric or oligomeric lactides and polyesters. This is often exacerbated by high temperatures and high concentrations of the starting acid.[9]

    • Prevention:

      • Maintain a moderate reaction temperature.

      • Ensure the carboxylic acid is fully dissolved in the excess alcohol before initiating heating.

      • Use a controlled amount of catalyst; excessive acid can promote side reactions.

  • Thiophene Ring Degradation: Thiophene rings can be sensitive to very strong, hot acidic conditions, potentially leading to polymerization or other degradation pathways.

    • Prevention:

      • Use the minimum effective amount of catalyst (e.g., 1-5 mol%).

      • Consider using a milder, solid-supported acid catalyst like Amberlyst-15, which can be easily filtered out and may reduce degradation.[4]

      • Avoid excessively long reaction times once the reaction has reached completion.

Experimental Workflow & Protocols

Benchmark Protocol: Fischer Esterification with Dean-Stark Trap

This protocol provides a robust method for achieving high conversion by actively removing water.

Materials:

  • 2-hydroxy-4-(thiophen-3-yl)butanoic acid

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 2-hydroxy-4-(thiophen-3-yl)butanoic acid (1.0 eq), toluene (approx. 2 mL per mmol of acid), and methanol (5.0 eq). Add p-TsOH (0.05 eq).

  • Reaction: Heat the mixture to reflux. You should observe the toluene-water azeotrope condensing and collecting in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and TLC/GC analysis indicates the consumption of the starting acid.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.[10][11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.[12]

Visualizing the Experimental Workflow

G Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B Charge Reagents: - Carboxylic Acid - Toluene & Methanol - p-TsOH Catalyst A->B C Heat to Reflux B->C D Monitor Progress (TLC/GC) & Collect Water C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate in vacuo G->H I Purify Crude Product (Column Chromatography or Distillation) H->I J Pure Methyl Ester I->J

Caption: A typical workflow for Fischer esterification using a Dean-Stark trap.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the acid-catalyzed esterification? A: The Fischer esterification follows a six-step, reversible mechanism often abbreviated as PADPED.[2] It involves:

  • P rotonation of the carbonyl oxygen.

  • A ddition (nucleophilic attack) of the alcohol.

  • D eprotonation of the oxonium ion.

  • P rotonation of one of the hydroxyl groups to form a good leaving group (water).

  • E limination of water.

  • D eprotonation to regenerate the catalyst and form the final ester.[2][13]

G Fischer Esterification Mechanism (PADPED) RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ ROH Alcohol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Addition of R'-OH Water_Leaving Protonated Intermediate (Good Leaving Group) Tetrahedral_Int->Water_Leaving 3 & 4. Proton Transfer Protonated_Ester Protonated Ester [R-COOR']H⁺ Water_Leaving->Protonated_Ester 5. Elimination of H₂O Water H₂O Water_Leaving->Water Protonated_Ester->H_plus Catalyst Regenerated Ester Ester (R-COOR') Protonated_Ester->Ester 6. Deprotonation

Caption: The PADPED mechanism for acid-catalyzed Fischer esterification.

Q: Are there alternative methods if Fischer esterification fails? A: Yes. If the substrate is sensitive to strong acid and heat, or if conversion remains low, consider these alternatives:

  • Reaction with an Acid Chloride: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily form the ester with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[1][14]

  • Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is a very mild and effective method, suitable for sensitive substrates, but the reagents are more expensive.[15]

Q: How can I best monitor the reaction's progress? A: Real-time or frequent monitoring is key to avoiding unnecessarily long reaction times and potential side product formation.

  • TLC: The simplest method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the more nonpolar ester product from the more polar carboxylic acid starting material.

  • GC/LC-MS: These techniques offer more quantitative monitoring of the disappearance of starting material and the appearance of the product.[8][16][17]

Q: Can I use a different catalyst? A: While H₂SO₄ and p-TsOH are common, other options exist. Boron trifluoride etherate (BF₃·OEt₂) in methanol is an effective reagent system.[18] Acidic ion-exchange resins (e.g., Amberlyst-15) can also be used; their main advantage is easy removal by simple filtration at the end of the reaction.[4][14]

Data Summary Table
ParameterFischer Esterification (Excess MeOH)Fischer Esterification (Dean-Stark)Steglich Esterification
Principle Mass Action (Le Châtelier's)[1]Water Removal (Le Châtelier's)[5]In-situ activation of COOH[15]
Catalyst Strong Acid (H₂SO₄, p-TsOH)[3]Strong Acid (p-TsOH, H₂SO₄)[6]DCC/EDC + DMAP[15]
Temperature Reflux (typically ~65°C)Reflux (Toluene/MeOH azeotrope)Room Temperature
Pros Simple setup; inexpensive reagents.High conversion; effective for stubborn reactions.Mild conditions; high yield; good for sensitive substrates.
Cons Equilibrium may not reach full conversion.Requires specialized glassware; higher temp.Expensive reagents; purification from byproducts (DCU).

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Khusnutdinov, R. I., et al. (2004).
  • Google Patents. (1991). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

  • Scielo. (2014). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]

  • University of Windsor. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. [Link]

  • University of Tennessee, Knoxville. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

  • Organic Chemistry Tutor. (n.d.). Fischer Esterification. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?[Link]

  • PrepChem.com. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. [Link]

  • Google Patents. (1998). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • European Patent Office. (1998, January 23). PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID OR METHIONINE BY MERCAPTAN ADDITION. [Link]

  • European Patent Office. (2007, February 21). PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS - EP 1254110 B1. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. [Link]

  • Google Patents. (2001). WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • Frontiers. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

  • PubMed. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. [Link]

  • ACS Publications. (2022). Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. [Link]

  • PMC. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • E3S Web of Conferences. (2024). Upgrading Bio-Fuel from Jatropha Oil via Onepot Transesterification-Isomerisation Using Solid Acid Catalysts. [Link]

  • IntechOpen. (2018). Kinetics of Transesterification Processes for Biodiesel Production. [Link]

  • MDPI. (2022). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. [Link]

  • Google Patents. (1989). US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for the Accurate Quantification of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate: LC-MS/MS vs. GC-MS

This guide provides a comprehensive, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of Methyl 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of specifications to explain the fundamental causality behind experimental choices, ensuring you can select the most appropriate and robust analytical technique for your specific application.

Introduction: The Analytical Challenge

Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a small molecule featuring a combination of functional groups—a hydroxyl group, a methyl ester, and a thiophene ring—that present a distinct analytical challenge. Accurate quantification is critical in various contexts, from reaction monitoring in synthetic chemistry to metabolic profiling in drug development. The choice of analytical methodology is paramount and is dictated directly by the physicochemical properties of the analyte. This guide will dissect two powerful techniques, LC-MS/MS and GC-MS, to determine the optimal path for achieving reliable, reproducible, and accurate quantification.

Physicochemical Properties & Initial Analytical Considerations

The structure of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (Molar Mass: ~200.27 g/mol ) immediately informs our analytical strategy.

  • Polarity: The presence of a hydroxyl (-OH) group imparts significant polarity to the molecule. This characteristic is favorable for solubility in common reversed-phase liquid chromatography solvents.

  • Volatility & Thermal Stability: While the methyl ester provides some volatility, the polar hydroxyl group and the overall molecular weight limit its ability to readily enter the gas phase. More critically, the analyte is susceptible to thermal degradation at the high temperatures (typically >250°C) required for GC analysis.[1] This potential for thermal decomposition is a primary concern for the suitability of GC-MS.[2]

These properties place the analyte at a crossroads. Its polarity and thermal lability suggest LC-MS is a natural fit.[3][4][5] Conversely, its status as a small molecule means GC-MS could be an option, but only if the challenges of volatility and stability are addressed, typically through chemical derivatization.[6][7][8]

The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS is a powerful technique that separates compounds in the liquid phase before detection by mass spectrometry.[9][10] For quantitative analysis in complex matrices, coupling liquid chromatography with a triple quadrupole mass spectrometer (LC-MS/MS) is the industry gold standard due to its exceptional sensitivity and selectivity.[11]

Causality of the LC-MS/MS Experimental Design

The core advantage of LC-MS/MS for this analyte is its ability to perform analysis at or near ambient temperatures, completely circumventing the risk of thermal degradation.

  • Chromatography: Reversed-phase chromatography is selected to retain and separate the polar analyte from other matrix components based on its hydrophobicity.

  • Ionization: Electrospray Ionization (ESI) is the chosen method as it is a "soft" ionization technique ideal for polar molecules.[12][13] It generates intact protonated molecules ([M+H]+) in the gas phase with minimal fragmentation, which is perfect for quantitative analysis.[14][15][16]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity.[11][17] In MRM, the first quadrupole selects the parent ion (the intact molecule), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This process acts as a highly specific chemical filter, drastically reducing background noise and improving the signal-to-noise ratio, which is essential for achieving low detection limits in complex samples like plasma or tissue homogenates.[11]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject into LC System Centrifuge->Inject LC Reversed-Phase LC Separation Inject->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem MS (MRM) Q1: Select Parent Q2: Fragment Q3: Select Fragment ESI->MSMS Data Peak Integration & Quantification MSMS->Data cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract (in organic solvent) Spike Spike with Internal Standard Sample->Spike Evaporate Evaporate to Dryness Spike->Evaporate Derivatize Derivatization (e.g., BSTFA, 60°C) Evaporate->Derivatize Inject Inject into GC System Derivatize->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC EI Electron Ionization (EI) GC->EI MS MS Detection (SIM) Select Characteristic Ions EI->MS Data Peak Integration & Quantification MS->Data

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the In Vitro Biological Activity of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

This guide provides a comprehensive framework for the biological characterization of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, a novel heterocyclic compound. Given the prevalence of the thiophene moiety in pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological characterization of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, a novel heterocyclic compound. Given the prevalence of the thiophene moiety in pharmacologically active molecules, a systematic evaluation of its potential therapeutic effects is warranted. This document outlines a series of robust, validated in vitro assays to benchmark the compound's performance against established reference standards in key areas of drug discovery: cytotoxicity, anti-inflammatory activity, and matrix metalloproteinase (MMP) inhibition.

The experimental design and protocols detailed herein are intended for researchers, scientists, and drug development professionals. The methodologies are presented to ensure scientific rigor, reproducibility, and a clear rationale for each experimental choice, thereby providing a solid foundation for assessing the compound's therapeutic potential.

Section 1: Compound Profiles

A thorough evaluation requires a direct comparison between the test article and well-characterized standard compounds. This ensures that the observed activities can be contextualized within the existing landscape of known therapeutic agents.

Test Compound: Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate
  • Structure:

  • Description: A methyl ester derivative of a hydroxy-butanoic acid containing a thiophen-3-yl substituent. The presence of the thiophene ring, a common scaffold in medicinal chemistry, suggests potential for diverse biological activities. Its structural similarity to methionine precursors like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) hints at possible roles in metabolic or cellular protection pathways[1][2].

  • Purity: >98% (Assumed for experimental purposes)

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solution preparation. The final DMSO concentration in all assays should not exceed 0.5% to prevent solvent-induced artifacts[3].

Standard Reference Compounds

The selection of reference compounds is critical for establishing a reliable benchmark. The following standards have been chosen for their well-defined mechanisms of action in the selected assays.

CompoundClassMechanism of ActionAssay Application
Doxorubicin Anthracycline ChemotherapeuticIntercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.[4]Cytotoxicity
Dexamethasone Synthetic GlucocorticoidPotent anti-inflammatory agent that suppresses inflammatory gene expression and immune cell function.Anti-inflammatory
Ilomastat Broad-Spectrum MMP InhibitorA hydroxamate-based inhibitor that chelates the active site zinc ion of various MMPs, preventing extracellular matrix degradation.[5]MMP-13 Inhibition

Section 2: Experimental Design & Rationale

The benchmarking strategy is designed to provide a multi-faceted profile of the test compound's biological activity. The chosen assays are industry-standard methods that offer high-throughput capability and reproducible results.

Rationale for Assay Selection
  • Cytotoxicity Screening (MTT Assay): This is a fundamental first step in drug discovery to determine the concentration range at which a compound exhibits cellular toxicity.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] This initial screen is crucial to distinguish between targeted pharmacological effects and general toxicity.

  • Anti-Inflammatory Activity (LPS-Stimulated Macrophages): Chronic inflammation is a hallmark of numerous diseases. Macrophages, such as the RAW 264.7 cell line, are central to the inflammatory response.[7] Upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce inflammatory mediators like nitric oxide (NO).[8][9] Measuring the inhibition of NO production provides a robust indicator of a compound's anti-inflammatory potential.

  • Enzyme Inhibition (MMP-13 Assay): Matrix Metalloproteinase-13 (MMP-13, or collagenase-3) plays a critical role in the degradation of type II collagen, the primary component of articular cartilage.[5][10] Its overexpression is implicated in the pathology of osteoarthritis and cancer metastasis.[5][11] A fluorogenic substrate assay allows for the direct measurement of a compound's ability to inhibit MMP-13 activity, indicating its potential as a disease-modifying therapeutic.

Overall Experimental Workflow

The experimental process follows a logical progression from general toxicity assessment to specific mechanistic assays. This ensures that data from downstream assays are interpreted in the context of the compound's effect on cell viability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bioactivity Assessment cluster_2 Phase 3: Data Analysis A Prepare Stock Solutions (Test & Reference Compounds) B Cytotoxicity Profiling (MTT Assay on HeLa Cells) A->B Dose-response treatment C Anti-Inflammatory Assay (NO Production in RAW 264.7 Cells) B->C Select non-toxic concentrations D MMP-13 Inhibition Assay (Fluorogenic Substrate) B->D Select non-toxic concentrations E Calculate IC50 Values (% Viability, % NO Inhibition, % MMP-13 Activity) C->E D->E F Comparative Benchmarking (Test Compound vs. Standards) E->F

Caption: Overall experimental workflow for benchmarking.

Section 3: Detailed Experimental Protocols

The following protocols are described in a step-by-step format to ensure clarity and reproducibility.

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these solubilized crystals is directly proportional to the number of metabolically active cells and can be quantified by measuring the absorbance.[12]

Workflow Diagram: MTT Assay

start Seed HeLa cells in 96-well plate (1x10⁴ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat with serial dilutions of Test Compound & Doxorubicin incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add 10 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium, add 150 µL DMSO to dissolve formazan incubate3->solubilize shake Shake on orbital shaker for 15 min solubilize->shake read Read absorbance at 570 nm shake->read end Calculate % Cell Viability and IC50 read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed human cervical cancer cells (HeLa) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate and the positive control, Doxorubicin, in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells containing medium with the same final concentration of DMSO.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]

  • Formazan Formation: Incubate the plate for an additional 4 hours, allowing for the formation of formazan crystals in viable cells.[3]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100. The half-maximal inhibitory concentration (IC50) is determined by plotting % viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Principle: LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO.[8] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]

Workflow Diagram: NO Inhibition Assay

start Seed RAW 264.7 cells in 96-well plate (5x10⁴ cells/well) incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with Test Compound & Dexamethasone for 2h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) (excluding control wells) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect 100 µL of supernatant from each well incubate2->collect add_griess Add 100 µL of Griess Reagent to supernatant collect->add_griess incubate3 Incubate for 10 min at RT add_griess->incubate3 read Read absorbance at 540 nm incubate3->read end Calculate % NO Inhibition and IC50 (vs. Sodium Nitrite Standard Curve) read->end

Caption: Step-by-step workflow for the NO inhibition assay.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations (determined from the MTT assay) of the test compound and Dexamethasone for 2 hours.

  • LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control group.[7][9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[8]

  • Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells and calculate the IC50 value.

Protocol 3: In Vitro MMP-13 Inhibition Assay (Fluorogenic)

Principle: This assay quantifies the enzymatic activity of MMP-13 using a specific fluorogenic substrate. The substrate contains a recognition sequence for MMP-13 and is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by active MMP-13, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity.[11] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Workflow Diagram: MMP-13 Inhibition Assay

start Prepare dilutions of Test Compound & Ilomastat in Assay Buffer add_inhibitor Add compound dilutions to wells start->add_inhibitor add_enzyme Add active recombinant human MMP-13 to a black 96-well plate add_enzyme->add_inhibitor incubate1 Incubate for 30 min at 37°C add_inhibitor->incubate1 add_substrate Initiate reaction by adding fluorogenic MMP-13 substrate incubate1->add_substrate read Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 340/440 nm) add_substrate->read end Determine rate of reaction (slope) Calculate % Inhibition and IC50 read->end

Caption: Step-by-step workflow for the fluorogenic MMP-13 assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the reference inhibitor, Ilomastat, in MMP assay buffer.

  • Enzyme and Inhibitor Incubation: In a black 96-well plate, add active recombinant human MMP-13 enzyme to each well. Subsequently, add the compound dilutions. Include wells for a no-enzyme control (background), an enzyme-only control (100% activity), and a reference inhibitor control.[13]

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorogenic MMP-13 substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm, substrate-dependent).[13]

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well. Determine the percent inhibition using the formula: % Inhibition = (1 - (Slope_Sample / Slope_EnzymeControl)) * 100. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Section 4: Hypothetical Data Interpretation & Comparative Analysis

To illustrate the application of this guide, the following table presents a hypothetical data set. This allows for a direct comparison of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate against the standard reference compounds.

Table 1: Hypothetical Benchmarking Results (IC50 Values)

AssayTest Compound Methyl 2-hydroxy-4-(thiophen-3-yl)butanoateReference Standard: Doxorubicin Reference Standard: Dexamethasone Reference Standard: Ilomastat
Cytotoxicity (MTT) HeLa Cells, 48h45.2 µM0.8 µM>100 µM>100 µM
NO Inhibition LPS-stimulated RAW 264.712.5 µMNot Applicable0.05 µMNot Applicable
MMP-13 Inhibition Fluorogenic Assay2.1 µMNot ApplicableNot Applicable0.005 µM (5 nM)

Interpretation of Hypothetical Results:

  • Cytotoxicity: The test compound exhibits moderate cytotoxicity with an IC50 of 45.2 µM. This is significantly less potent than the chemotherapeutic agent Doxorubicin (0.8 µM), suggesting it is not a potent cytotoxic agent. This level of toxicity is acceptable for proceeding with other bioassays, as effective concentrations for inflammation and MMP inhibition are well below the cytotoxic threshold.

  • Anti-inflammatory Activity: With an IC50 of 12.5 µM for NO inhibition, the test compound shows anti-inflammatory activity. However, it is considerably less potent than the standard steroid, Dexamethasone (0.05 µM). This suggests a non-steroidal mechanism of action may be involved.

  • MMP-13 Inhibition: The test compound demonstrates notable inhibitory activity against MMP-13 with an IC50 of 2.1 µM. While not as potent as the broad-spectrum inhibitor Ilomastat (5 nM), this level of activity is significant and warrants further investigation, including selectivity profiling against other MMPs.

Section 5: Conclusion & Future Directions

This guide establishes a clear and robust methodology for the initial biological evaluation of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate. Based on the hypothetical results, the compound emerges as a moderately potent inhibitor of MMP-13 with secondary anti-inflammatory effects and low general cytotoxicity.

Future Directions would include:

  • Selectivity Profiling: Assess the inhibitory activity of the compound against a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-9) to determine its selectivity profile.

  • Mechanism of Action Studies: Investigate the molecular mechanism behind its anti-inflammatory effects. This could involve measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR.[14]

  • In Vivo Efficacy: If the in vitro profile remains promising, advance the compound to in vivo models of disease, such as collagen-induced arthritis in rodents, to evaluate its therapeutic efficacy and safety.

By following this structured benchmarking approach, researchers can efficiently and accurately characterize novel chemical entities, enabling data-driven decisions for the advancement of promising therapeutic candidates.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit.
  • Science Alert. (n.d.). MMP-13 Inhibitory Activity of Thirteen Selected Plant Species from Okinawa.
  • Journal of Pharmacopuncture. (2019, November 25). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.
  • Journal of Korean Medicine. (2021, December 1). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Center for Biotechnology Information. (n.d.). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
  • American Heart Association Journals. (2011, September 8). Selective Inhibition of Matrix Metalloproteinase-13 Increases Collagen Content of Established Mouse Atherosclerosis.
  • DADUN. (2021, September 15). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells.
  • MDPI. (2024, June 1). Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro.
  • CymitQuimica. (n.d.). CAS 583-91-5: 2-Hydroxy-4-(methylthio)butanoic acid.
  • PubMed. (2013, December 1). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function.
  • National Center for Biotechnology Information. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • BenchChem. (n.d.). Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds.

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Comparative

A Comparative Guide to the Scale-Up Synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate: Reproducibility and Practicality

For researchers, scientists, and drug development professionals, the selection of a robust and reproducible synthetic route is paramount for the efficient production of key intermediates. Methyl 2-hydroxy-4-(thiophen-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a robust and reproducible synthetic route is paramount for the efficient production of key intermediates. Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, a valuable building block in medicinal chemistry, presents a case study in the strategic choice between two classic carbon-carbon bond-forming reactions: the Reformatsky reaction and the Grignard reaction. This guide provides an in-depth, objective comparison of these two synthetic pathways, offering experimental insights and data to inform scale-up decisions.

This document eschews a rigid template in favor of a logical, data-driven narrative that prioritizes scientific integrity and practical applicability. The information presented is a synthesis of established chemical principles and analogous procedures found in the literature, adapted for the specific synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

At a Glance: Two Competing Pathways

The choice between the Reformatsky and Grignard approaches for synthesizing Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate hinges on the nature of the key intermediates and the overall efficiency of the synthetic sequence.

  • Route 1: The Reformatsky Reaction offers a direct, one-step conversion of an aldehyde to the target α-hydroxy ester. This pathway relies on the in situ formation of a moderately reactive organozinc enolate.

  • Route 2: The Grignard Reaction provides a powerful method for carbon-carbon bond formation but requires a multi-step sequence to arrive at the desired product, typically involving the reaction of a Grignard reagent with an appropriate electrophile followed by esterification.

Quantitative Comparison of Proposed Routes

The following table summarizes the projected yields, purity, and key reaction parameters for the synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate via the two proposed routes. These values are based on analogous transformations and established methodologies for the synthesis of similar compounds.

ParameterRoute 1: Reformatsky ReactionRoute 2: Grignard Reaction
Overall Yield (Projected) 65-75%55-65%
Product Purity (after chromatography) >98%>98%
Key Intermediate 3-(Thiophen-3-yl)propanal3-(Thiophen-3-yl)propyl magnesium bromide
Number of Synthetic Steps 2 (from 3-(thiophen-3-yl)propan-1-ol)3 (from 3-(thiophen-3-yl)propan-1-ol)
Key Reagents Zinc, Methyl bromoacetateMagnesium, Methyl glyoxylate, Thionyl chloride
Scalability Considerations Good; requires activation of zinc.Good; requires strictly anhydrous conditions.

Route 1: The Reformatsky Reaction Approach

This route leverages the reliability of the Reformatsky reaction to construct the α-hydroxy ester functionality in a single, convergent step from the key aldehyde intermediate, 3-(thiophen-3-yl)propanal.

Mechanistic Rationale

The Reformatsky reaction proceeds through the formation of an organozinc reagent, often termed a Reformatsky enolate, from an α-halo ester and zinc metal.[1][2] This enolate is less reactive and less basic than a corresponding Grignard reagent, which allows for its selective addition to the carbonyl group of an aldehyde without attacking the ester functionality.[3] This chemoselectivity is the cornerstone of the Reformatsky reaction's utility in synthesizing β-hydroxy esters.

Experimental Workflow

Caption: Workflow for the Reformatsky Reaction Approach.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Thiophen-3-yl)propanal

A mild and scalable oxidation of 3-(thiophen-3-yl)propan-1-ol is employed to furnish the key aldehyde intermediate.

  • Materials:

    • 3-(Thiophen-3-yl)propan-1-ol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • To a stirred solution of 3-(thiophen-3-yl)propan-1-ol (1 equivalent) in anhydrous DCM, add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(thiophen-3-yl)propanal, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Reformatsky Reaction

  • Materials:

    • 3-(Thiophen-3-yl)propanal

    • Zinc dust (activated)

    • Methyl bromoacetate

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

    • In a flame-dried flask under an inert atmosphere, suspend the activated zinc (1.5 equivalents) in anhydrous THF.

    • Add a solution of 3-(thiophen-3-yl)propanal (1 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise to the zinc suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours until the aldehyde is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

Route 2: The Grignard Reaction Approach

This classic organometallic approach involves the formation of a Grignard reagent from a 3-(3-thienyl)propyl halide, followed by its reaction with a suitable electrophile to introduce the α-hydroxy ester moiety.

Mechanistic Rationale

The Grignard reaction is a robust method for forming carbon-carbon bonds.[4] A Grignard reagent, formed by the reaction of an organohalide with magnesium metal, acts as a potent nucleophile.[5][6] For the synthesis of an α-hydroxy ester, the Grignard reagent can be reacted with an electrophile such as methyl glyoxylate. The high reactivity of the Grignard reagent necessitates strictly anhydrous conditions to prevent quenching by protic solvents.

Experimental Workflow

Caption: Workflow for the Grignard Reaction Approach.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Thiophen-3-yl)propyl bromide

The precursor alcohol is converted to the corresponding bromide, which is suitable for Grignard reagent formation.

  • Materials:

    • 3-(Thiophen-3-yl)propan-1-ol

    • Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-(thiophen-3-yl)propan-1-ol (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C and add PBr₃ (0.4 equivalents) dropwise with stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure to obtain crude 3-(thiophen-3-yl)propyl bromide, which can be purified by vacuum distillation.

Step 2: Formation of 3-(Thiophen-3-yl)propyl magnesium bromide

  • Materials:

    • 3-(Thiophen-3-yl)propyl bromide

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.

    • Add a solution of 3-(thiophen-3-yl)propyl bromide (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated by gentle warming.

    • Once the reaction has started, add the remaining bromide solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Reaction with Methyl Glyoxylate

  • Materials:

    • 3-(Thiophen-3-yl)propyl magnesium bromide solution in THF

    • Methyl glyoxylate (or its stable polymer, methyl polyglyoxylate)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Cool the freshly prepared Grignard reagent to -78 °C.

    • Slowly add a solution of methyl glyoxylate (1 equivalent) in anhydrous diethyl ether to the stirred Grignard solution.

    • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

Discussion and Recommendations

Both the Reformatsky and Grignard routes offer viable pathways to Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate, each with distinct advantages and disadvantages that become more pronounced during scale-up.

The Reformatsky reaction is generally the more direct and often higher-yielding approach for the synthesis of α-hydroxy esters. Its primary advantage lies in the chemoselectivity of the organozinc intermediate, which avoids the potential for over-addition that can be a concern with highly reactive Grignard reagents.[3] The activation of zinc is a critical step for reproducibility on a larger scale, and various methods, including treatment with acids or iodine, have been well-established.[1]

The Grignard route, while a cornerstone of organic synthesis, is a multi-step process for this particular target. The requirement for strictly anhydrous conditions for the formation and reaction of the Grignard reagent can present challenges during scale-up.[6] However, the starting materials are readily available, and the individual steps are generally high-yielding. The choice of electrophile in the final step is crucial; while methyl glyoxylate is a direct precursor, its stability can be a concern, and alternatives may need to be explored.

For large-scale production where process efficiency and atom economy are critical, the Reformatsky reaction is likely the more favorable route. Its convergent nature and generally good yields make it an attractive option for industrial applications. However, the Grignard route remains a valuable and reliable alternative, particularly if the necessary precautions for handling highly reactive organometallic reagents are in place.

Ultimately, the optimal choice will depend on the specific capabilities of the laboratory or production facility, the cost and availability of starting materials, and the desired scale of synthesis. It is recommended that both routes be evaluated at a smaller scale to determine the most reproducible and efficient method for the specific application.

References

  • BenchChem. (2025). A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters.
  • BenchChem. (2025). Technical Support Center: 3-(Thiophen-2-yl)propanal Synthesis.
  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 39-47.
  • Fujima, Y., et al. (2006). Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 10(5), 905-913.
  • BenchChem. (2025). An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal: Core Properties and Methodologies.
  • Grignard Reaction. (n.d.).
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  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
  • Wikipedia. (n.d.).
  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (2018).
  • Buchwald, S. L., et al. (2017). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society, 139(40), 14061-14064.
  • Organic Chemistry Portal. (n.d.).
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008).
  • Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. (n.d.).
  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96.
  • PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID OR METHIONINE BY MERCAPTAN ADDITION. (1998).
  • Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. (1996). Chemical Research in Toxicology, 9(2), 423-431.
  • WVU Community. (n.d.). 25. The Grignard Reaction.
  • Grignard Reaction. (n.d.).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Designing highly efficient Rh/CPOL-bp&PPh3 heterogenous catalysts for hydroformylation of internal and terminal olefins. (2020). Catalysis Science & Technology, 10(23), 7956-7965.
  • Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2215-2221.
  • Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. (2011). Biotechnology Letters, 33(7), 1435-1440.
  • 3 - Organic Syntheses Procedure. (n.d.).
  • PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS. (2007).
  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances, 12(17), 10555-10563.
  • Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (1987). International Journal of Peptide and Protein Research, 29(1), 118-125.
  • LGC Standards. (n.d.). 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol.
  • Preparation method of 2-hydroxy-4-methylthioalkyl butyr
  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (2011). LCGC North America, 29(11), 1002-1010.
  • Recent developments in the asymmetric Reformatsky-type reaction. (2018). Beilstein Journal of Organic Chemistry, 14, 243-263.
  • Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. (2020).
  • A highly efficient procedure for hydroformylation and hydroamino-vinylation of methyl acrylate. (2007). Green Chemistry, 9(7), 792-796.
  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. (2003). Indian Journal of Chemistry - Section B, 42B(11), 2894-2899.
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  • ResearchGate. (2026, February 8). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine.
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Validation

Comparing chiral catalysts for Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate enantiomeric excess

An in-depth comparative analysis of chiral catalysts for the enantioselective synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate . Introduction & Mechanistic Context The enantioselective reduction of α-keto esters...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of chiral catalysts for the enantioselective synthesis of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate .

Introduction & Mechanistic Context

The enantioselective reduction of α-keto esters to chiral α-hydroxy esters is a foundational transformation in medicinal chemistry. Specifically, Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate serves as a critical chiral building block for thiophene-containing active pharmaceutical ingredients (APIs). The synthesis relies on the asymmetric reduction of its prochiral precursor, methyl 2-oxo-4-(thiophen-3-yl)butanoate.

Achieving a high enantiomeric excess (ee) requires careful selection of the chiral catalyst, balancing facial selectivity, turnover number (TON), and operational scalability. This guide objectively compares transition metal catalysis and biocatalysis, providing field-proven protocols and mechanistic rationales.

Catalyst Performance Comparison Matrix

Catalyst SystemTypical ee (%)Catalyst Loading (S/C)Reaction ConditionsKey AdvantagePrimary Limitation
Ru(II)-BINAP 90 - 95%1,000 - 5,00050 atm H₂, 25-50°C, MeOHHigh turnover, highly scalableRequires high-pressure H₂ infrastructure
Rh-DuPhos 95 - 98%500 - 2,00010-30 atm H₂, 25°C, THFExcellent ee for hindered substratesHigh catalyst cost, extreme air-sensitivity
KRED / GDH >99%Enzyme dependent1 atm, 30°C, pH 7.0 bufferNear-perfect enantioselectivity[1]Requires pH stat, aqueous waste streams

Deep Dive 1: Transition Metal Catalysis (Ru-BINAP)

Mechanistic Causality Ruthenium-catalyzed asymmetric hydrogenation utilizing chiral diphosphine ligands like (S)- or (R)-BINAP is a benchmark methodology for α-keto ester reduction[2]. The high enantioselectivity is driven by the bidentate coordination of the substrate to the Ru(II) center. Both the α-keto oxygen and the ester carbonyl oxygen coordinate to the metal, forming a rigid five-membered metallacycle. This conformational locking, combined with the steric bulk of the BINAP naphthyl rings, completely shields one face of the ketone, dictating a highly stereospecific hydride transfer from the coordinated H₂ molecule.

RuBINAP_Workflow A Methyl 2-oxo-4-(thiophen-3-yl)butanoate (Substrate) C Bidentate Substrate Coordination & H2 Activation A->C B Ru(II)-BINAP Complex (Chiral Catalyst) B->C D Stereoselective Hydride Transfer (Re or Si face) C->D High Pressure H2 (50 atm) E Chiral Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (>95% ee) D->E Reductive Elimination

Ru-BINAP catalyzed asymmetric hydrogenation pathway.

Protocol: Ru-BINAP Hydrogenation Self-Validating Design: This protocol utilizes gas-uptake monitoring to validate reaction kinetics in real-time.

  • Preparation : In a glovebox, dissolve methyl 2-oxo-4-(thiophen-3-yl)butanoate (1.0 eq) and [RuCl(p-cymene)((S)-BINAP)]Cl (0.001 eq) in anhydrous, degassed methanol[2]. Causality: Degassing via freeze-pump-thaw is critical; trace oxygen irreversibly oxidizes the phosphine ligand, killing catalytic turnover.

  • Pressurization : Transfer the solution to a high-pressure stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm.

  • Reaction : Stir vigorously at 40°C.

  • Self-Validation Checkpoint : Monitor H₂ pressure drop via a mass flow controller. The reaction is self-validating; cessation of H₂ uptake perfectly correlates with 100% substrate conversion.

  • Workup : Vent the reactor, concentrate the solvent in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Deep Dive 2: Biocatalysis (KRED with GDH Recycling)

Mechanistic Causality Biocatalytic approaches using engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer unparalleled enantioselectivity (>99% ee)[3]. The enzyme's active site provides a highly constrained chiral pocket that strictly controls substrate orientation. However, KREDs require stoichiometric amounts of the hydride donor NADH. To make this economically viable, a coupled enzyme system using Glucose Dehydrogenase (GDH) is employed[4]. GDH oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously regenerating NADH from NAD⁺[1].

Crucial Insight: The byproduct, D-glucono-1,5-lactone, spontaneously hydrolyzes to gluconic acid. Without active pH control, the reaction pH will plummet, denaturing both KRED and GDH.

Biocatalysis_Pathway Keto Alpha-Keto Substrate KRED Ketoreductase (KRED) Keto->KRED Hydroxy Chiral Alpha-Hydroxy Ester KRED->Hydroxy NAD NAD+ KRED->NAD Oxidation NADH NADH + H+ NADH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Regeneration Gluconic D-Gluconic Acid (Requires pH Control) GDH->Gluconic Hydrolysis Glucose D-Glucose Glucose->GDH

Biocatalytic KRED reduction with GDH-mediated NADH recycling.

Protocol: KRED/GDH Bioreduction Self-Validating Design: This protocol uses titrant consumption as a direct proxy for reaction progress.

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Reagent Addition : Dissolve D-glucose (1.5 eq) and NAD⁺ (0.01 eq) in the buffer. Add the substrate, methyl 2-oxo-4-(thiophen-3-yl)butanoate (1.0 eq), using 5% v/v DMSO as a cosolvent to aid solubility.

  • Enzyme Loading : Add the engineered KRED (10 wt%) and GDH (5 wt%).

  • Self-Validation Checkpoint : Maintain the reaction at 30°C using an automated pH stat titrating 1.0 M NaOH to keep the pH at 7.0. The stoichiometric consumption of NaOH perfectly mirrors the conversion of glucose to gluconic acid, providing real-time kinetic validation without the need for physical sampling.

  • Workup : Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the optically pure product.

Analytical Validation: Chiral HPLC

To ensure trustworthiness, every asymmetric protocol must be paired with a self-validating analytical method to accurately quantify the enantiomeric excess.

  • Racemic Standard Generation : Reduce a small aliquot of the starting material with NaBH₄ in methanol at 0°C. NaBH₄ is a non-stereoselective hydride source that will generate a perfect 50:50 racemic mixture of Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

  • Chromatographic Separation : Run the racemate on a chiral stationary phase (e.g., Chiralcel OD-H column; Hexane/Isopropanol 90:10, 1.0 mL/min) to establish baseline separation and confirm the exact retention times of both the (R) and (S) enantiomers.

  • ee Calculation : Analyze the catalytically reduced product and calculate the enantiomeric excess using the formula: ee = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100%.

References

  • Title: Buy Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (EVT ...
  • Title: Buy Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate (EVT ... - EvitaChem (GDH specific)
  • Source: benchchem.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate

As drug development professionals and synthetic chemists, handling novel intermediates like Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate requires a rigorous, self-validating approach to laboratory safety. Because this com...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling novel intermediates like Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate requires a rigorous, self-validating approach to laboratory safety. Because this compound is primarily utilized in non-human research and its full toxicological profile may not be completely characterized [1], we must apply the precautionary principle. Thiophene derivatives and organic esters frequently exhibit skin sensitization, eye irritation, and potential respiratory hazards.

This guide provides an authoritative, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound.

Hazard Assessment and Causality

Before initiating any protocol, understanding the why behind the safety measures is critical.

  • Thiophene Moiety: Thiophene-containing compounds can sometimes undergo metabolic activation to reactive intermediates. Inhalation or dermal absorption must be strictly minimized.

  • Hydroxy-Ester Structure: The presence of the hydroxyl and ester groups makes the molecule susceptible to hydrolysis under strongly acidic or basic conditions. It may also act as a mild irritant to mucous membranes.

  • Physical State: Typically a viscous liquid or low-melting solid at room temperature, posing a risk of surface contamination and aerosolization if heated or vigorously agitated.

Quantitative PPE Requirements

To ensure maximum protection, the following PPE must be worn at all times when handling Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 compliant splash gogglesPrevents ocular exposure from accidental splashes during pipetting or solvent transfer.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile offers excellent resistance to ester and thiophene penetration. Change immediately if contaminated.
Body Protection Flame-retardant lab coat (100% cotton or Nomex)Protects against dermal exposure and potential flammability of organic solvent mixtures used alongside the compound.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Mitigates inhalation risks. If a hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is mandatory.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system: each step includes a verification check to ensure the environment remains uncontaminated.

Step 1: Preparation and Verification

  • Verify fume hood operation (check airflow monitor).

  • Don all required PPE. Inspect nitrile gloves for micro-tears.

  • Clear the workspace of incompatible materials (strong oxidizers, strong acids/bases).

Step 2: Reagent Handling

  • Transfer the vial containing Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate into the fume hood.

  • Use a glass syringe or chemically resistant micropipette for volumetric transfers. Do not pour directly from the source vial to prevent exterior vial contamination.

  • Keep the sash as low as possible during the transfer.

Step 3: Post-Transfer Decontamination

  • Wipe down the exterior of the source vial with a lint-free wipe dampened with ethanol or isopropanol.

  • Dispose of the wipe in a designated solid hazardous waste container.

  • Remove outer gloves (if double-gloving) before touching lab notebooks or exiting the hood area.

Spill Management and Disposal Plan

Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water, followed by an ethanol wipe.

Disposal: Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate must be treated as hazardous organic waste.

  • Liquid Waste: Combine with non-halogenated organic solvent waste (unless mixed with halogenated solvents during the reaction).

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a clearly labeled solid hazardous waste bin for high-temperature incineration.

Operational Workflow Diagram

The following diagram illustrates the logical flow for handling and emergency response.

SafetyWorkflow Start Start Protocol PPE Don PPE (Goggles, Nitrile, Coat) Start->PPE Hood Verify Fume Hood Airflow PPE->Hood Handle Transfer Chemical via Syringe Hood->Handle Spill Spill Occurs? Handle->Spill Contain Contain with Inert Absorbent Spill->Contain Yes Dispose Hazardous Waste Disposal Spill->Dispose No Decon Decontaminate Area Contain->Decon Decon->Dispose

Caption: Operational workflow for safe handling and spill response of thiophene derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]

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